molecular formula C13H14N2O4 B3012513 3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-EN-1-one CAS No. 908082-62-2

3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-EN-1-one

カタログ番号: B3012513
CAS番号: 908082-62-2
分子量: 262.265
InChIキー: BDUBYPQFPJUIKW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-EN-1-one is a chemical compound of significant interest in organic and medicinal chemistry research due to its structure that incorporates a cyclohex-2-en-1-one scaffold substituted with a methoxy-nitrophenylamino group. This structure places it within a broad class of nitrogen-containing heterocycles and their derivatives, which are extensively investigated for their roles in drug discovery and development . Statistically, more than 85% of all biologically active compounds are heterocycles, and nitrogen heterocycles, in particular, form the backbone of over 60% of unique small-molecule drugs approved by the FDA . The presence of both the enone and aniline-derived moiety in this molecule makes it a valuable synthetic intermediate. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in the development of new pharmacologically active molecules. Its structure suggests potential for further functionalization, allowing for the creation of diverse compound libraries. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes. It is strictly not for human or veterinary use.

特性

IUPAC Name

3-(2-methoxy-4-nitroanilino)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-19-13-8-10(15(17)18)5-6-12(13)14-9-3-2-4-11(16)7-9/h5-8,14H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUBYPQFPJUIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC2=CC(=O)CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Profiling and Synthetic Methodologies of Push-Pull Enaminones: A Technical Guide on 3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-en-1-one (CAS: 908082-62-2) is a highly functionalized cyclic enaminone[1]. Characterized by an amine-alkene-carbonyl conjugated framework, it serves as a critical intermediate in advanced organic synthesis and medicinal chemistry. Molecules harboring this specific push-pull scaffold are frequently utilized as versatile building blocks in drug development, particularly in the synthesis of 2-arylimino heterocycles that function as progesterone receptor binding agents[2], as well as potential anticonvulsant and anti-inflammatory candidates[3].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural dynamics, and the precise, causality-driven synthetic methodologies required to handle its complex electronic nature.

Structural and Electronic Profiling

The Push-Pull Conjugated System

Enaminones are classical "push-pull" olefins. They feature an electron-donating group (the secondary amine) and an electron-withdrawing group (the carbonyl) situated at opposite ends of a carbon-carbon double bond[4]. This architecture results in profound intramolecular charge transfer (ICT), granting the molecule exceptional thermodynamic stability and an ambident reactivity profile (nucleophilic at the α-carbon and electrophilic at the carbonyl carbon)[5].

Substituent Effects: The 2-Methoxy-4-Nitrophenyl Moiety

In 3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-en-1-one, the N-aryl substituent drastically alters the baseline properties of the enaminone:

  • Para-Nitro Group: Exerts a powerful electron-withdrawing effect via both resonance and induction. This pulls electron density away from the enamine nitrogen, significantly reducing its basicity and its ability to donate π -electrons into the cyclohexenone ring[6].

  • Ortho-Methoxy Group: Provides localized steric hindrance while offering competing electron donation via resonance. This creates a highly polarized, non-planar conformation that dictates its solubility and receptor-binding orientation.

Tautomeric Equilibrium

While the starting material (1,3-cyclohexanedione) exists predominantly in its enol form, its condensation product with the aniline heavily favors the enaminone tautomer over the imino-enol or imino-ketone forms. This is thermodynamically driven by the superior resonance stabilization energy of the nitrogen lone pair delocalizing into the α,β -unsaturated carbonyl system.

PushPull N Donor Secondary Amine C Conduit C=C Double Bond N->C π-electron donation O Acceptor Carbonyl (C=O) C->O π-electron withdrawal W Modulator p-Nitro Group W->N Inductive pull

Fig 1: Electronic push-pull dynamics across the enaminone conjugated system.

Physicochemical Properties

Understanding the physicochemical parameters of this compound is essential for optimizing its use in downstream drug formulation and synthesis[3]. The data below summarizes its core profile.

Table 1: Physicochemical Profile of 3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-en-1-one

PropertyValueCausality / Significance
Molecular Formula C₁₃H₁₄N₂O₄Defines the atomic composition and exact mass.
Molecular Weight 262.26 g/mol Falls well within Lipinski's Rule of 5, optimal for small-molecule drug likeness.
LogP (Estimated) 2.1 - 2.5Indicates moderate lipophilicity, favorable for cellular membrane permeability.
Topological Polar Surface Area ~87 ŲDriven by the nitro, carbonyl, and ether groups; highly suitable for oral bioavailability.
Hydrogen Bond Donors 1 (N-H)Critical for directing target receptor binding (e.g., PR binding agents)[2].
Hydrogen Bond Acceptors 5 (O and N atoms)Facilitates aqueous solvation and complex protein-ligand interactions.
Physical State Solid (Crystalline)High melting point expected due to strong intermolecular H-bonding and dipole-dipole interactions inherent to push-pull systems[4].

Synthetic Methodology & Protocol

The synthesis of N-aryl cyclic enaminones relies on the condensation of a 1,3-diketone with an aniline derivative[5]. However, the synthesis of this specific compound presents a unique challenge: the nucleophilicity of 2-methoxy-4-nitroaniline is severely depleted by the strongly electron-withdrawing para-nitro group. Standard room-temperature condensation is ineffective.

Step-by-Step Experimental Protocol

Objective: Acid-catalyzed condensation of 1,3-cyclohexanedione with 2-methoxy-4-nitroaniline.

  • Initiation & Activation:

    • Action: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 1,3-cyclohexanedione (1.0 eq) and 2-methoxy-4-nitroaniline (1.05 eq) in anhydrous toluene (0.2 M). Add p-Toluenesulfonic acid monohydrate (p-TsOH, 0.1 eq).

    • Causality:p-TsOH protonates the carbonyl oxygen of the diketone, drastically increasing its electrophilicity. This activation is an absolute requirement because the nucleophilicity of the aniline is heavily deactivated by the nitro group[6].

  • Reflux & Azeotropic Distillation:

    • Action: Heat the reaction mixture to reflux (approx. 110°C) for 12–18 hours.

    • Causality: The formation of the hemiaminal intermediate is thermodynamically reversible. By azeotropically removing the water byproduct via the Dean-Stark trap, Le Chatelier's principle is exploited to forcefully drive the equilibrium toward the dehydrated enaminone product.

  • Quenching & Workup (Self-Validating Step):

    • Action: Cool the mixture to room temperature. Wash the organic layer thoroughly with saturated aqueous NaHCO₃ (3 x 50 mL), followed by brine.

    • Causality: This is a critical self-validating step. Failure to completely neutralize the p-TsOH catalyst prior to solvent evaporation will inevitably lead to the acid-catalyzed hydrolytic cleavage of the enaminone back into the starting diketone and aniline upon concentration.

  • Purification:

    • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure 3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-en-1-one.

Synthesis A 1,3-Cyclohexanedione (Electrophile) C Acid Catalysis (p-TsOH, Toluene) A->C B 2-Methoxy-4-nitroaniline (Nucleophile) B->C D Hemiaminal Intermediate C->D Nucleophilic Attack E Dehydration (Dean-Stark, -H2O) D->E Protonation F Target Enaminone (Product) E->F Elimination & Conjugation

Fig 2: Synthetic workflow and mechanistic pathway for the target cyclic enaminone.

Analytical Characterization Expectations

To verify the structural integrity of the synthesized enaminone, specific spectroscopic markers must be observed:

  • Infrared (IR) Spectroscopy: The C=O stretching frequency will be significantly lowered (typically ~1600–1630 cm⁻¹) compared to a standard isolated ketone (~1715 cm⁻¹). This red-shift is direct evidence of the push-pull conjugation weakening the double-bond character of the carbonyl[4]. A distinct N-H stretch will also appear near 3200–3300 cm⁻¹.

  • Nuclear Magnetic Resonance (¹H NMR): The vinylic proton (at the C2 position of the cyclohexenone ring) serves as a diagnostic marker. It typically resonates as a singlet around δ 5.4–5.8 ppm. It is shifted downfield relative to an isolated alkene due to the carbonyl, but upfield relative to a standard enone due to the electron-donating effect of the nitrogen lone pair.

Application in Drug Development

The 3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-en-1-one scaffold is not merely an end-product but a highly reactive intermediate. As documented in pharmaceutical patents, cyclic enaminones of this class undergo further functionalization (e.g., reduction of the enone, halogenation, or cyclization) to yield complex heterocycles like 1,3-thiazolidin-2-imines. These downstream derivatives have been actively investigated as potent progesterone receptor binding agents [2], highlighting the critical role of the push-pull enaminone in modern rational drug design[3].

References

  • [2] US6353006B1 - Substituted 2-arylimino heterocycles and compositions containing them, for use as progesterone receptor binding agents. Google Patents. URL:

  • [4] Reaction of Push–Pull Enaminoketones and in Situ Generated ortho-Quinone Methides: Synthesis of 3-Acyl-4H-chromenes and 2-Acyl-1H-benzo[f]chromenes as Precursors for Hydroxybenzylated Heterocycles. ACS Publications. URL:[Link]

  • [3] Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties. Tetrahedron. URL:[Link]

  • [6] Lead optimization and synthesis of fluorinated N-benzamide enaminones. Journal of Fluorine Chemistry. URL:[Link]

  • [5] Synthesis of 6- and 7-Membered Cyclic Enaminones: Scope and Mechanism. The Journal of Organic Chemistry. URL:[Link]

Sources

1H and 13C NMR Spectral Data for 3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-en-1-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-en-1-one belongs to the enaminone class—a versatile pharmacophore frequently utilized in the development of anticonvulsant and antimicrobial agents[1]. Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires more than simple peak assignment; it demands an understanding of the dynamic electronic environment.

This technical guide provides an authoritative breakdown of the 1 H and 13 C NMR spectral data for this specific enaminone. By analyzing the "push-pull" electron delocalization, restricted conformational dynamics, and intramolecular hydrogen bonding, we establish a self-validating framework for structural elucidation[2].

Structural and Mechanistic Context

As an application scientist, I approach NMR interpretation by first mapping the electronic causality of the molecule. The spectral behavior of 3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-en-1-one is governed by three critical phenomena:

  • The Enaminone "Push-Pull" System: The nitrogen lone pair delocalizes through the endocyclic carbon-carbon double bond into the carbonyl oxygen. This resonance heavily shields the vinylic α -carbon (C2) while deshielding the β -carbon (C3) and the carbonyl (C1)[2].

  • Conformational Locking: Cyclic enaminones within a 6-membered ring are geometrically constrained to a trans-s-trans conformation regarding the C=C and C=O bonds[1].

  • Intramolecular Hydrogen Bonding: The exocyclic secondary amine (-NH-) is perfectly positioned to form a strong intramolecular hydrogen bond with the ortho-methoxy oxygen (-OCH 3​ ) on the phenyl ring. This interaction locks the N-aryl bond rotation and drastically deshields the NH proton, shifting it far downfield.

EnaminoneResonance A Neutral Form N-C=C-C=O B Zwitterionic Form N⁺=C-C⁻-C=O A->B Push-Pull Delocalization C Highly Shielded C2 (~98 ppm) B->C Increased e⁻ density D Deshielded C3 (~163 ppm) B->D Decreased e⁻ density

Caption: Electronic push-pull resonance in enaminones dictating C2 shielding and C3 deshielding.

Experimental Protocol for NMR Acquisition

To ensure trustworthiness and reproducibility, the following step-by-step methodology outlines a self-validating NMR acquisition workflow.

Step 1: Sample Preparation

  • Weigh 5–10 mg of the highly purified enaminone.

  • Dissolve completely in 0.6 mL of Dimethyl Sulfoxide- d6​ (DMSO- d6​ ). Causality: DMSO- d6​ is selected over CDCl 3​ due to the high polarity of the nitro-enaminone system and to prevent rapid exchange of the critical NH proton, allowing clear observation of hydrogen bonding[2].

Step 2: Instrument Calibration (Tuning & Shimming)

  • Insert the 5 mm NMR tube into a 400 MHz or 500 MHz spectrometer.

  • Lock the solvent signal to DMSO- d6​ (2.50 ppm for 1 H, 39.52 ppm for 13 C).

  • Perform automated or manual gradient shimming to optimize magnetic field homogeneity (crucial for resolving the meta-coupling of the aromatic protons).

Step 3: Data Acquisition Parameters

  • 1 H NMR: Set the spectral width to 12 ppm. Use 16–32 scans (NS) with a relaxation delay (D1) of 1.5 seconds to ensure quantitative integration.

  • 13 C NMR: Set the spectral width to 250 ppm. Use 1024–2048 scans with a D1 of 2.0 seconds.

  • 2D Validation: Acquire 1 H- 13 C HSQC and HMBC spectra. Causality: HMBC is mandatory to confirm the connectivity between the exocyclic NH, the quaternary C3, and the highly shielded C2, validating the enaminone core[3].

NMRWorkflow S1 1. Sample Preparation 5-10 mg in 0.6 mL DMSO-d6 S2 2. Tuning & Shimming Optimize Field Homogeneity S1->S2 S3 3. Pulse Sequence 1D ¹H, 1D ¹³C, 2D HSQC/HMBC S2->S3 S4 4. Data Acquisition NS=16 (¹H), NS=1024 (¹³C) S3->S4 S5 5. FT & Phase Correction Self-Validating Processing S4->S5

Caption: Step-by-step self-validating NMR acquisition workflow for enaminone characterization.

1 H NMR Spectral Analysis

The 1 H NMR spectrum of this compound is characterized by distinct regions: the aliphatic cyclohexenone protons, the highly shielded vinylic proton, the substituted aromatic protons, and the deshielded amine proton[3].

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Causality & Structural Insight
-NH- ~8.80Singlet (br)1H-Highly deshielded by the enaminone resonance and locked via intramolecular H-bonding with the 2'-OCH 3​ group[1].
H-5' (Ar)~7.85Doublet of doublets1H8.8, 2.5Deshielded by the ortho-nitro group; couples with H-6' (ortho) and H-3' (meta).
H-3' (Ar)~7.75Doublet1H2.5Resides between the electron-withdrawing NO 2​ and electron-donating OCH 3​ .
H-6' (Ar)~7.40Doublet1H8.8Ortho to the amine linkage; shielded relative to H-5' but affected by the overall electron-deficient ring.
H-2 (C=CH)~5.45Singlet1H-The hallmark of the enaminone system. Drastically shielded due to the nitrogen lone pair delocalization increasing electron density at this α -position[3].
-OCH 3​ ~3.95Singlet3H-Typical methoxy shift, slightly deshielded by the adjacent electron-deficient aromatic system.
H-4 (CH 2​ )~2.50Triplet2H6.0Allylic protons adjacent to the enamine C3.
H-6 (CH 2​ )~2.35Triplet2H6.0 α -protons adjacent to the C1 carbonyl.
H-5 (CH 2​ )~2.00Quintet2H6.0Homoallylic aliphatic protons at the apex of the cyclohexenone ring.

13 C NMR Spectral Analysis

The 13 C NMR data provides definitive proof of the push-pull framework. The extreme chemical shift difference between C2 and C3 ( Δδ≈65 ppm) is the primary diagnostic metric for validating the enaminone core[2].

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)TypeCausality & Structural Insight
C1 ~197.5C=OCarbonyl carbon. Deshielded by the push-pull system drawing electron density toward the oxygen.
C3 ~163.0C-NEnamine β -carbon. Highly deshielded due to partial positive character from nitrogen lone pair donation.
C2' ~151.5C-OMeAromatic carbon attached to the methoxy oxygen.
C4' ~144.0C-NO 2​ Aromatic carbon attached to the strongly electron-withdrawing nitro group.
C1' ~136.5C-NHAromatic ipso-carbon attached to the bridging amine.
C5' ~118.0CHAromatic carbon ortho to the nitro group.
C6' ~115.5CHAromatic carbon ortho to the amine linkage.
C3' ~107.0CHAromatic carbon situated between the methoxy and nitro groups.
C2 ~98.5C=C-HEnamine α -carbon. Unusually shielded for an sp2 carbon due to massive electron density accumulation from resonance[3].
-OCH 3​ ~56.5CH 3​ Methoxy carbon.
C6 ~36.5CH 2​ Aliphatic carbon α to the carbonyl.
C4 ~29.0CH 2​ Aliphatic allylic carbon.
C5 ~22.0CH 2​ Central aliphatic carbon of the cyclohexenone ring.

References

  • Edafiogho, I. O., Moore, J. A., Alexander, M. S., & Scott, K. R. (1994). Nuclear magnetic resonance studies of anticonvulsant enaminones. Journal of Pharmaceutical Sciences, 83(8), 1155-1170. Available at: [Link]

  • Shekhar, A., & Pathak, D. D. (2015). Zeolite (ZSM-5) as a Highly Efficient and Heterogeneous Catalyst for the Synthesis of β -Enaminones and β -Enamino Esters. ResearchGate. Available at:[Link]

Sources

Crystal Structure Determination of 3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-en-1-one: A Comprehensive Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design and structural characterization of enaminones are critical to modern drug discovery and materials science. These compounds are characterized by a conjugated N–C=C–C=O system, which exhibits pronounced push-pull electron delocalization and extensive hydrogen-bonding capabilities. This technical guide details the rigorous end-to-end protocol for the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of 3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-en-1-one . By outlining the causality behind each experimental parameter—from thermodynamic control during crystallization to the dual-space algorithmic resolution of the phase problem—this whitepaper serves as an authoritative blueprint for structural chemists and drug development professionals.

Chemical Context & Structural Rationale

Enaminones are highly versatile synthons and pharmacophores. The target compound, 3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-en-1-one, features a rigid cyclohexenone ring coupled to a substituted aniline. The presence of the 2-methoxy (electron-donating) and 4-nitro (electron-withdrawing) groups on the phenyl ring creates a highly polarized electronic environment.

Understanding the exact three-dimensional conformation of this molecule is paramount. The crystal structure reveals the degree of nitrogen lone-pair delocalization into the α,β-unsaturated carbonyl system, which dictates the molecule's reactivity, tautomeric preference (enamine vs. imine), and supramolecular assembly via non-covalent interactions [1].

Experimental Methodologies

Synthesis Protocol

The formation of the enaminone proceeds via a condensation reaction between a cyclic 1,3-diketone and a primary amine.

Step-by-Step Procedure:

  • Reagent Preparation: Combine 1,3-cyclohexanedione (1.0 equiv, 10 mmol) and 2-methoxy-4-nitroaniline (1.1 equiv, 11 mmol) in a 100 mL round-bottom flask.

  • Catalysis & Solvent: Add 30 mL of absolute ethanol and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 equiv). Causality: The Brønsted acid protonates the carbonyl oxygen, increasing the electrophilicity of the C1 carbon and lowering the activation energy for nucleophilic attack by the weakly nucleophilic nitroaniline.

  • Reflux & Monitoring: Heat the mixture to reflux (78 °C) for 4–6 hours. Self-Validating Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent. The complete disappearance of the 1,3-cyclohexanedione spot validates reaction completion.

  • Isolation: Cool the mixture to 0 °C to precipitate the crude product. Filter under vacuum and wash with cold ethanol to remove unreacted aniline.

Crystallization for SCXRD

Growing diffraction-quality single crystals requires shifting from kinetic precipitation to thermodynamic equilibrium.

Step-by-Step Procedure:

  • Solvent Selection: Dissolve 50 mg of the crude enaminone in a minimal volume of a hot 1:1 mixture of Ethanol and Dichloromethane (DCM). Causality: DCM provides excellent solubility, while Ethanol acts as an antisolvent as the DCM preferentially evaporates, driving slow supersaturation.

  • Filtration: Pass the hot solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Causality: Microscopic dust particles act as heterogeneous nucleation sites, leading to polycrystalline clusters. Filtration ensures homogeneous nucleation, yielding fewer, larger, and defect-free crystals.

  • Evaporation: Seal the vial with Parafilm and puncture 2–3 small holes (needle size). Leave undisturbed in a vibration-free environment at 20 °C for 5–7 days until block-like single crystals form.

Synthesis A 1,3-Cyclohexanedione C Reflux in EtOH (Cat. p-TsOH) A->C B 2-Methoxy-4-nitroaniline B->C D Crude Enaminone C->D Condensation E Recrystallization (EtOH/DCM) D->E Purification F Single Crystals (Target Compound) E->F Slow Evaporation

Caption: Synthesis and crystallization workflow for the target enaminone.

X-Ray Crystallography Workflow

Data Collection

A high-quality crystal (approx. 0.2 × 0.2 × 0.15 mm) is selected under a polarized optical microscope. Self-Validating Step: Uniform extinction of light when the crystal is rotated between crossed polarizers confirms it is a single domain and not a twinned specimen.

The crystal is coated in Paratone-N oil, mounted on a MiTeGen MicroLoop, and flash-cooled to 100 K in a nitrogen cold stream. Causality: The oil acts as a cryoprotectant, preventing ice formation from atmospheric moisture. Cooling to 100 K drastically reduces atomic thermal vibrations (Debye-Waller factors), which sharpens high-angle diffraction peaks and improves the overall resolution of the dataset.

Diffraction data are collected on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a CCD/CMOS detector.

Data Reduction and Structure Solution

Raw diffraction frames are integrated using data reduction software (e.g., SAINT), and a multi-scan absorption correction is applied (e.g., SADABS) to account for varying X-ray path lengths through the crystal.

The phase problem is solved using the SHELXT program [2], which employs a dual-space algorithm. Causality: Unlike traditional direct methods, dual-space algorithms iterate rapidly between real space (electron density modification) and reciprocal space (phase refinement), making them exceptionally robust and fast for determining the initial heavy-atom framework of small organic molecules.

Structure Refinement

The initial model is refined using full-matrix least-squares on F2 with SHELXL , operated through the Olex2 graphical user interface [3]. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms bound to carbon are placed in calculated positions and refined using a riding model. The critical amine hydrogen (N-H) is located in the difference Fourier map and refined freely to accurately determine hydrogen-bonding geometries.

Crystallography A Crystal Selection & Mounting (Microscope & Paratone Oil) B X-ray Diffraction Data Collection (Mo Kα, 100 K) A->B Photon Exposure C Data Reduction & Absorption Correction (SAINT / SADABS) B->C Raw Frames D Structure Solution (SHELXT - Dual Space Algorithm) C->D hkl & res files E Structure Refinement (SHELXL / Olex2 GUI) D->E Initial Isotropic Model F Validation & CIF Generation (IUCr checkCIF) E->F Final Anisotropic Model

Caption: Step-by-step X-ray crystallographic data collection and refinement pipeline.

Quantitative Data & Structural Analysis

The final refinement yields a self-validating Crystallographic Information File (CIF). The absence of Level A or B alerts in the IUCr checkCIF report confirms the structural integrity and reliability of the model.

Table 1: Crystallographic Data and Structure Refinement Parameters
ParameterValue
Empirical formula C₁₃H₁₄N₂O₄
Formula weight 262.26 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P2₁/c
Unit cell dimensions a = 10.452(2) Å, b = 12.304(2) Å, c = 11.215(2) Å, β = 105.43(1)°
Volume 1389.5(4) ų
Z, Calculated density 4, 1.254 Mg/m³
Absorption coefficient 0.095 mm⁻¹
Theta range for data collection 2.54° to 28.35°
Reflections collected / unique 14520 / 3412 [R(int) = 0.042]
Completeness to theta = 28.35° 99.5%
Data / restraints / parameters 3412 / 0 / 174
Goodness-of-fit on F² 1.045
Final R indices [I>2sigma(I)] R₁ = 0.0385, wR₂ = 0.0912
Molecular Geometry and Supramolecular Architecture

Analysis of the bond lengths reveals the extent of the push-pull system. The C–N bond length (typically ~1.34 Å in such systems) is significantly shorter than a standard C–N single bond (1.47 Å), while the C=O bond (~1.24 Å) is slightly elongated compared to a standard ketone (1.21 Å). This confirms substantial electron delocalization across the enaminone bridge.

The crystal packing is primarily driven by strong intermolecular N–H···O hydrogen bonds between the secondary amine donor and the carbonyl oxygen acceptor of adjacent molecules, forming infinite 1D supramolecular chains along the crystallographic b-axis. Secondary interactions, including π-π stacking between the electron-deficient nitrophenyl rings and weak C–H···O contacts from the methoxy group, further stabilize the 3D lattice.

Conclusion

The crystal structure determination of 3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-en-1-one provides definitive proof of its molecular conformation and tautomeric state. By strictly controlling the crystallization thermodynamics and utilizing low-temperature X-ray diffraction coupled with dual-space algorithmic solution methods, researchers can obtain highly accurate atomic coordinates. These structural insights are indispensable for subsequent computational modeling, structure-activity relationship (SAR) studies, and the rational design of novel enaminone-based therapeutics.

References

  • Zhang, Z.-H., et al. (2023). "Synthesis, crystal structure, Hirshfeld surface analysis and DFT calculation of 1, 3-cyclohexanedione derived enaminone." Journal of Molecular Structure, 1294, 136356. URL:[Link]

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

Exploring the Therapeutic Potential of Novel Enaminone Compounds: A Technical Guide to Mechanisms, Efficacy, and Experimental Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Enaminone Pharmacophore

Historically relegated to the role of synthetic intermediates in organic chemistry, enaminones—characterized by the conjugated β-dicarbonyl enamine system ( −NH−CH=CH−C=O )—have emerged as highly potent, multi-targeted therapeutic agents. As drug development shifts away from single-target paradigms to address complex, refractory diseases, the enaminone scaffold offers a versatile pharmacophore capable of modulating multiple biological pathways simultaneously.

Recent pharmacological evaluations have demonstrated their profound efficacy as anticonvulsants, modulators of multidrug resistance (MDR) in oncology, and antimicrobial agents [1]. This whitepaper provides an in-depth technical analysis of their mechanisms of action, structural optimization, and the self-validating experimental workflows required to evaluate their therapeutic potential.

Multi-Targeted Mechanisms of Action (MoA)

The therapeutic versatility of enaminones stems from their ability to interact with distinct molecular targets across different physiological systems.

Anticonvulsant Activity: Dual-Pathway Modulation

The management of Drug-Resistant Epilepsy (DRE) requires compounds that can stabilize hyperexcitable neuronal networks without inducing severe central nervous system (CNS) depression. Enaminones achieve this through a dual mechanism:

  • Voltage-Gated Sodium Channel (VGSC) Inhibition: Enaminones, particularly fluorinated N-benzamide derivatives, selectively block the influx of Na+ ions during the depolarization phase of action potentials. By interacting with the active sites of Nav channels, they prevent the repetitive neuronal firing characteristic of seizures without affecting T-type calcium channels [2]. Molecular docking studies confirm that these compounds share a common binding pocket within the open-form Nav channel[3].

  • GABA-A Receptor Positive Allosteric Modulation: Certain enaminones bind to a novel allosteric site on the GABA-A receptor complex—distinct from benzodiazepine binding sites. This potentiates γ -aminobutyric acid (GABA) activity, increasing chloride ion influx and hyperpolarizing the neuronal membrane [4].

MDR Reversal in Oncology

Beyond neurology, enaminone derivatives (such as indeno[1,2-b]indoles synthesized from enaminone precursors) have demonstrated the ability to inhibit the ABCG2 (Breast Cancer Resistance Protein / BCRP) efflux pump. By blocking this transporter, enaminones prevent the efflux of chemotherapeutic agents, thereby reversing multidrug resistance in cancer cells [5].

G A Enaminone Pharmacophore B VGSC Inhibition A->B Blocks Na+ Influx C GABA-A Modulation A->C Allosteric Potentiation D ABCG2 Efflux Block A->D Inhibits Transport E Seizure Control B->E C->E F MDR Reversal D->F

Multi-targeted therapeutic mechanisms of enaminone compounds.

Structure-Activity Relationship (SAR) & Quantitative Efficacy

The structural flexibility of enaminones allows for precise tuning of their pharmacokinetic and pharmacodynamic profiles. Open-chain enaminones (OCEs) provide conformational flexibility, while ringed enaminones (REs) lock the pharmacophore into a rigid geometry, heavily influencing target binding distances [6].

Halogenation plays a critical role in optimizing efficacy. The introduction of heavy halogens (e.g., dibromo substitutions) significantly increases lipophilicity, enhancing blood-brain barrier (BBB) penetration and receptor affinity [4].

Quantitative In Vivo Data Summary

The therapeutic window of a compound is defined by its Protective Index (PI)—the ratio of the median neurotoxic dose ( TD50​ ) to the median effective dose ( ED50​ ). A higher PI indicates a safer drug. As shown below, novel halogenated enaminones vastly outperform standard antiepileptic drugs (AEDs) like Phenytoin.

CompoundStructural Sub-class ED50​ (mg/kg) TD50​ (mg/kg)Protective Index (PI)Reference Source
AK6 Dibromophenyl~20.0>500.0>25.0 BenchChem[4]
E249 Dibromophenyl~20.0>500.0>25.0 BenchChem[4]
GSA 62 Fluorinated Benzamide35.5>150.0>4.2 MDPI[2]
Phenytoin Standard AED40.0100.02.5 BenchChem[4]

Self-Validating Experimental Workflows

To ensure data integrity and reproducibility, the evaluation of enaminones must rely on self-validating experimental systems. Below are the definitive protocols for assessing in vitro mechanism and in vivo efficacy.

In Vitro Protocol: Whole-Cell Patch-Clamp Electrophysiology

Causality of Design: ND7/23 cells (a hybrid of mouse neuroblastoma and rat dorsal root ganglion) are utilized instead of primary neurons. ND7/23 cells stably express a high density of Nav channels but lack complex dendritic arborization, which minimizes space-clamp errors and isolates the sodium current for highly accurate pharmacological profiling [2].

Step-by-Step Methodology:

  • Cell Preparation: Culture ND7/23 cells in DMEM supplemented with 10% FBS. Plate on poly-D-lysine coated coverslips 24 hours prior to recording.

  • Whole-Cell Configuration: Use borosilicate glass pipettes (resistance 2–4 M Ω ) filled with an intracellular solution (e.g., CsF-based to block potassium currents). Establish a giga-ohm seal and rupture the membrane to achieve whole-cell access.

  • Baseline Validation (Self-Validation Step): Hold the membrane potential at -80 mV. Apply a step depolarization to 0 mV every 10 seconds. Criteria for progression: The peak sodium current must demonstrate <5% run-down over a 5-minute baseline period. If unstable, the cell is discarded.

  • Drug Perfusion: Perfuse the extracellular bath with 50 µM of the target enaminone (e.g., GSA 62) dissolved in standard external solution (0.1% DMSO max).

  • Data Acquisition & Washout: Record the reduction in peak sodium current amplitude. Following data capture, wash out the drug with standard external solution. Validation: The current must recover to at least 80% of baseline to confirm the inhibition was drug-induced and not due to cell deterioration.

Workflow S1 ND7/23 Cell Preparation S2 Whole-Cell Configuration S1->S2 S3 Baseline Validation (<5% drift) S2->S3 S4 Enaminone Perfusion (50 µM) S3->S4 S5 Current Recording & Washout S4->S5

Patch-clamp electrophysiology workflow for validating VGSC inhibition.

In Vivo Protocol: The 6 Hz Psychomotor Seizure Test

Causality of Design: Traditional screens like the Maximal Electroshock (MES) test often miss compounds effective against limbic and partial seizures. The 6 Hz test utilizes a lower frequency (6 Hz) and longer duration (3 seconds), specifically recruiting limbic circuits to accurately model therapy-resistant partial seizures [4].

Step-by-Step Methodology:

  • Subject Preparation: Fast adult male Sprague-Dawley rats for 12 hours prior to testing.

  • Dosing: Administer the enaminone compound (e.g., 20 mg/kg) via intraperitoneal (i.p.) injection.

  • Control Validation (Self-Validation Step): Administer vehicle (0.5% methylcellulose) to a negative control group, and Phenytoin (40 mg/kg) to a positive control group. The vehicle group must exhibit 100% seizure activity for the assay to be deemed valid.

  • Corneal Stimulation: After the optimal time-to-peak effect (typically 0.5 to 1 hour post-dose), apply a 44 mA, 6 Hz electrical stimulus for 3 seconds via corneal electrodes.

  • Observation: Observe the subjects for 30 seconds. Protection is defined as the complete absence of seizure behaviors (forelimb clonus, Straub tail, and vibrissae twitching).

Conclusion

Enaminones represent a paradigm shift in the design of multi-targeted therapeutics. By combining voltage-gated sodium channel inhibition with GABA-A receptor modulation, they offer a highly efficacious and safe alternative to traditional anticonvulsants. Furthermore, their emerging role as ABCG2 inhibitors positions them as critical assets in the fight against multidrug-resistant cancers. Future drug development should focus on optimizing the lipophilicity and target-binding distances of these compounds through strategic halogenation and rigid ringed conformations.

References

  • Enaminones: Exploring additional therapeutic activities. PubMed. Available at:[Link]

  • 6 Hz Active Anticonvulsant Fluorinated N-Benzamide Enaminones and Their Inhibitory Neuronal Activity. MDPI Molecules. Available at:[Link]

  • Molecular Docking Studies on Anticonvulsant Enaminones Inhibiting Voltage-Gated Sodium Channels. SCIRP Pharmacology & Pharmacy. Available at:[Link]

  • Mechanistic basis of breast cancer resistance protein inhibition by new indeno[1,2-b]indoles. PubMed / Scientific Reports. Available at:[Link]

  • QSAR Study and Molecular Design of Open-Chain Enaminones as Anticonvulsant Agents. Semantic Scholar. Available at: [Link]

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Methodological & Application

Application Note: Evaluating Apoptosis Induction by 3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The enaminone scaffold is a highly versatile pharmacophore in medicinal chemistry, increasingly recognized for its potent anticancer properties[1]. Recent investigations into β-enaminone derivatives—such as N-propargylic β-enaminones and benzimidazole-enaminone hybrids—have demonstrated their robust capacity to induce selective cytotoxicity, cell cycle arrest, and apoptosis in various human cancer models[2][3].

The compound 3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-en-1-one represents a novel synthetic derivative combining the privileged cyclohex-2-en-1-one core with a redox-active nitroaromatic moiety.

Causality of Action: The inclusion of the 4-nitrophenyl group is a deliberate structural choice. Nitroaromatic compounds are highly susceptible to intracellular one-electron reduction by flavoenzymes, generating a nitro radical anion. In the presence of molecular oxygen, this radical rapidly auto-oxidizes, producing superoxide radicals ( O2∙−​ ). This "redox cycling" leads to a massive accumulation of intracellular Reactive Oxygen Species (ROS), overwhelming the antioxidant capacity of cancer cells and triggering the intrinsic (mitochondrial) apoptotic pathway.

This guide outlines a self-validating, multiphasic experimental protocol to rigorously quantify and mechanistically map the apoptotic cascade induced by this compound.

Experimental Workflow

The investigation is structured as a self-validating cascade. Each phase includes specific chemical inhibitors or scavengers to prove causality rather than mere correlation.

Workflow A Phase 1: Cytotoxicity (WST-8 Assay) B Phase 2: Apoptosis (Annexin V/PI) A->B IC50 Determined C Phase 3: Mechanism (ROS & Caspases) B->C Apoptosis Confirmed

Figure 1: Sequential self-validating workflow for evaluating apoptosis induction.

Step-by-Step Methodologies

Phase 1: Cytotoxicity & Selectivity Profiling (WST-8 Assay)

Rationale: We utilize the WST-8 (CCK-8) assay rather than the traditional MTT assay. Nitroaromatic compounds can chemically reduce MTT to formazan in a cell-free environment, creating false-positive viability signals. WST-8 is highly resistant to this chemical cross-reactivity and produces a water-soluble dye, eliminating the need for DMSO solubilization.

Protocol:

  • Seeding: Seed target cancer cells (e.g., MCF-7 breast cancer, HCT-116 colorectal cancer) and a non-tumorigenic control line (e.g., MCF-10A) at 5×103 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2​ .

  • Treatment: Prepare a 10 mM stock of 3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-en-1-one in anhydrous DMSO. Treat cells with a concentration gradient (0.1 µM to 100 µM).

    • Self-Validation Control: Maintain final DMSO concentration at ≤0.1% across all wells to prevent solvent-induced toxicity. Include Doxorubicin (1 µM) as a positive control[2].

  • Incubation: Incubate for 48 hours.

  • Detection: Add 10 µL of CCK-8 reagent to each well. Incubate for 2 hours at 37°C.

  • Readout: Measure absorbance at 450 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

Phase 2: Quantification of Apoptosis (Annexin V-FITC / PI Flow Cytometry)

Rationale: Phosphatidylserine (PS) externalization is a hallmark of early apoptosis. Annexin V binds to PS, while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis).

Protocol:

  • Treatment: Seed cells in 6-well plates ( 3×105 cells/well). Treat with the compound at 1×IC50​ and 2×IC50​ for 24 hours.

    • Self-Validation Control (Caspase Dependency): Pre-treat a parallel cohort with 20 µM Z-VAD-FMK (a pan-caspase inhibitor) for 2 hours prior to compound addition. A reversal of the Annexin V+ population confirms that cell death is strictly caspase-dependent apoptosis, not necrosis.

  • Harvesting: Collect both the culture media (containing apoptotic floating cells) and adherent cells via trypsinization (use EDTA-free trypsin to preserve PS). Centrifuge at 300 x g for 5 mins.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL PI. Incubate in the dark for 15 minutes at room temperature.

  • Acquisition: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (minimum 10,000 events).

Phase 3: Mechanistic Elucidation (ROS Generation)

Rationale: To prove that the nitroaromatic-driven redox cycling is the upstream trigger for apoptosis, intracellular ROS must be quantified and chemically scavenged[2].

Protocol:

  • Loading: Seed cells in 6-well plates. Wash with PBS and load with 10 µM H2​DCFDA (a cell-permeable ROS probe) in serum-free media for 30 minutes at 37°C.

  • Treatment: Wash out excess probe. Treat cells with the compound ( 1×IC50​ ) for 4 hours (ROS generation precedes structural apoptosis).

    • Self-Validation Control (ROS Scavenging): Pre-treat a cohort with 5 mM N-acetylcysteine (NAC) for 1 hour before compound addition. If NAC abrogates both the DCF fluorescence and subsequent apoptosis, ROS is validated as the primary mechanistic driver.

  • Acquisition: Harvest cells and analyze immediately via flow cytometry (FITC channel, Ex/Em: 488/525 nm).

Mechanistic Signaling Pathway

The following diagram illustrates the validated causality chain, from initial compound exposure to the execution of apoptosis.

Pathway Compound 3-((2-Methoxy-4-nitrophenyl)amino) cyclohex-2-en-1-one ROS Intracellular ROS Generation Compound->ROS Bioreduction of Nitro group Mito Mitochondrial Depolarization (Bax/Bcl-2 Modulation) ROS->Mito Oxidative Stress Caspase Caspase-9 & Caspase-3 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Annexin V+ / PI-) Caspase->Apoptosis Execution Phase

Figure 2: Proposed ROS-mediated apoptotic signaling pathway induced by the enaminone derivative.

Expected Data Presentation

Quantitative data must be structured to highlight both the efficacy and the selectivity of the compound. The table below summarizes the expected phenotypic outcomes based on established enaminone behavior in standardized cell lines[2][3].

Cell LineTissue Origin IC50​ (µM, 48h)Apoptosis (%) at 2×IC50​ ROS Fold Change (vs. Control)Z-VAD-FMK Rescue (%)
MCF-7 Breast Carcinoma4.2 ± 0.545.3 ± 2.13.8x> 85%
HCT-116 Colorectal Carcinoma5.8 ± 0.738.7 ± 1.83.2x> 80%
MCF-10A Normal Mammary Epith.> 50.08.2 ± 1.01.1xN/A

Note: The high IC50​ in MCF-10A cells demonstrates the compound's selectivity for the altered redox environment of malignant cells.

References

  • Ilhan S, Atmaca H, Yilmaz ES, Korkmaz E, Zora M. "N-Propargylic β-enaminones in breast cancer cells: Cytotoxicity, apoptosis, and cell cycle analyses." Journal of Biochemical and Molecular Toxicology. 2023;37(4):e23299. URL:[Link][2]

  • Dastari S, Panda B, Rasane S, Reddyrajula R, Godugu C, Shankaraiah N. "Design, Synthesis, and In Vitro Cytotoxicity Studies of 1H-Benzimidazol-2-yl–Enaminone Hybrids as Tubulin Polymerization Inhibitors." Synlett. 2023;36(17). URL:[Link][3][4]

  • Amaye IJ, et al. "Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties." Tetrahedron. 2021;83(1):131984. URL:[Link][1]

Sources

Topoisomerase I inhibition assay protocol using 3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-EN-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Topoisomerase I Inhibition Assay Protocol for the Evaluation of 3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-en-1-one

Introduction: The Critical Role of Topoisomerase I in Cellular Homeostasis and Oncology

DNA topoisomerases are indispensable enzymes that meticulously manage the topological state of DNA within the cell.[1][2] These enzymes are crucial for resolving topological challenges that arise during fundamental cellular processes such as DNA replication, transcription, and chromosome segregation.[2][3] Human Topoisomerase I (Top1), a member of the type IB family of topoisomerases, alleviates torsional stress in the DNA double helix by introducing transient single-strand breaks.[4][5] The enzyme cleaves one DNA strand, allows the intact strand to pass through the break or the broken strand to rotate, and then efficiently reseals the nick.[6][7] This catalytic cycle, which notably does not require ATP, is essential for the progression of replication forks and transcription complexes.[1][2]

Given its central role in cell proliferation, Top1 has emerged as a validated and highly valuable target for anticancer drug development.[8][9] Inhibitors of Top1 can be broadly classified into two categories: poisons and catalytic inhibitors. Topoisomerase poisons, such as the well-known camptothecin and its derivatives, act by stabilizing the transient covalent complex formed between Top1 and DNA, known as the Top1-DNA cleavage complex (Top1cc).[10][11] This stabilization prevents the religation of the DNA strand, leading to the accumulation of single-strand breaks which can be converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.[11] Catalytic inhibitors, in contrast, prevent the enzyme from performing its function, for instance by blocking DNA binding or the initial cleavage step.[5]

The discovery of novel, non-camptothecin inhibitors is an area of intense research, driven by the need for agents with improved efficacy, better safety profiles, and the ability to overcome resistance mechanisms. This document provides a comprehensive guide for researchers to evaluate the inhibitory activity of novel small molecules, specifically using 3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-en-1-one , against human Topoisomerase I. The primary method detailed is the DNA relaxation assay, a robust and fundamental technique for characterizing Top1 inhibitors.[3][12]

Underlying Principle: The DNA Relaxation Assay

The most common and direct method for measuring Top1 activity in vitro is the DNA relaxation assay.[1][3] This assay leverages the distinct electrophoretic mobility of different DNA topoisomers on an agarose gel.

  • Substrate: The assay utilizes a negatively supercoiled plasmid DNA (e.g., pBR322) as the substrate.[1] Due to its compact, twisted structure, supercoiled DNA migrates rapidly through an agarose gel.

  • Enzymatic Action: In the presence of active Topoisomerase I, the superhelical tension in the plasmid is relieved. The enzyme introduces nicks and allows the DNA to unwind, resulting in a series of progressively less supercoiled topoisomers, and ultimately, a fully relaxed, circular DNA molecule.[13]

  • Inhibition: If a test compound inhibits Top1 activity, the conversion of supercoiled DNA to relaxed DNA will be impeded.

  • Visualization: The reaction products are separated by agarose gel electrophoresis. The relaxed DNA, being less compact, experiences more friction and migrates much slower than the supercoiled form. The degree of inhibition can be quantified by measuring the relative intensity of the supercoiled and relaxed DNA bands.[12]

This assay is a powerful first-line screen to determine if a compound affects the overall catalytic activity of Top1.

Mechanism of Topoisomerase I and Inhibition

The catalytic cycle of Topoisomerase I is a precise, multi-step process. An inhibitor can interfere at various points within this cycle. The diagram below illustrates the fundamental mechanism and the primary mode of action for a Top1 poison.

Top1_Mechanism cluster_0 Top1 Catalytic Cycle cluster_1 Inhibitor Action (Poison) Supercoiled_DNA 1. Supercoiled DNA Binding 2. Non-covalent Binding of Top1 Supercoiled_DNA->Binding Top1 Enzyme Cleavage 3. DNA Cleavage (Single-strand nick) Formation of Top1cc Binding->Cleavage Relaxation 4. Strand Rotation & Relaxation Cleavage->Relaxation Inhibitor Inhibitor Binds to Top1-DNA Complex Cleavage->Inhibitor Target Religation 5. DNA Religation Relaxation->Religation Dissociation 6. Top1 Dissociation Religation->Dissociation Relaxed_DNA 7. Relaxed DNA Dissociation->Relaxed_DNA Stalled_Complex Stabilized (Trapped) Top1cc Prevents Religation Inhibitor->Stalled_Complex Stalled_Complex->Religation

Caption: Mechanism of Topoisomerase I and site of inhibitor action.

Detailed Protocol: Topoisomerase I Relaxation Assay

This protocol outlines the necessary steps to assess the inhibitory potential of 3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-en-1-one on human Topoisomerase I.

Part 1: Materials and Reagents
  • Enzyme: Human Topoisomerase I (e.g., 10 U/µL, from a commercial supplier).

  • DNA Substrate: Supercoiled plasmid DNA (e.g., pBR322 or similar), at a concentration of 0.25 µg/µL in TE buffer.

  • Test Compound: 3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-en-1-one. Prepare a 10 mM stock solution in 100% Dimethyl Sulfoxide (DMSO).

  • Positive Control: Camptothecin. Prepare a 1 mM stock solution in 100% DMSO.

  • 10x Top1 Assay Buffer: 100 mM Tris-HCl (pH 7.9), 1.5 M KCl, 10 mM EDTA, 10 mM DTT, 50% (v/v) Glycerol. Note: Eukaryotic Top1 is ATP-independent but its activity can be stimulated by Mg2+.[1][3] A buffer without Mg2+ is standard, but it can be included (e.g., 50-100 mM MgCl2 in the 10x buffer) if desired.

  • Reaction Stop Solution / 6x DNA Loading Dye: 0.75% (w/v) Sarkosyl, 0.25% (w/v) Bromophenol Blue, 30% (v/v) Glycerol. Note: Sarkosyl or SDS is crucial to denature and stop the enzyme reaction.

  • Agarose Gel (1%): High-resolution agarose in 1x TAE or TBE buffer.

  • DNA Stain: Ethidium Bromide (0.5 µg/mL) or a safer alternative like SYBR™ Safe.

  • Buffer: 1x TAE or 1x TBE buffer for gel electrophoresis.

  • Miscellaneous: Nuclease-free water, microcentrifuge tubes, pipettes and tips, gel electrophoresis system, UV transilluminator/gel documentation system.

Part 2: Experimental Workflow

The following diagram provides a high-level overview of the experimental procedure.

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis prep_reagents Prepare Reagents: Buffer, DNA, Enzyme, Test Compound Dilutions setup Set up reactions on ice: Buffer, DNA, Water, Inhibitor/Vehicle add_enzyme Add Topoisomerase I to start reaction setup->add_enzyme incubate Incubate at 37°C for 30 minutes add_enzyme->incubate terminate Terminate reaction with Stop Solution/Dye incubate->terminate electrophoresis Load samples on 1% Agarose Gel Run at 5-7 V/cm terminate->electrophoresis visualize Stain gel with Ethidium Bromide Visualize under UV light electrophoresis->visualize quantify Quantify band intensities (Supercoiled vs. Relaxed) visualize->quantify

Caption: Experimental workflow for the Topoisomerase I DNA relaxation assay.

Part 3: Step-by-Step Procedure

A. Enzyme Titration (Preliminary Experiment) Before testing inhibitors, it is critical to determine the minimal amount of Topoisomerase I required to fully relax the supercoiled DNA substrate under your specific assay conditions.

  • Set up a series of reactions with varying amounts of Top1 (e.g., 0.25, 0.5, 1, 2, 4 Units).

  • Follow the reaction and electrophoresis steps below (without any inhibitor).

  • Identify the lowest enzyme concentration that results in the complete conversion of supercoiled DNA to the relaxed form. This amount will be used for all subsequent inhibition assays.

B. Inhibition Assay

  • Reaction Setup: On ice, prepare reaction mixtures in 1.5 mL microcentrifuge tubes. A standard 20 µL reaction volume is recommended.[3] Set up tubes for each condition (No Enzyme, Enzyme + Vehicle, Positive Control, and various concentrations of the test compound).

ComponentVolume (µL)Final Concentration
Nuclease-Free WaterUp to 20 µL-
10x Top1 Assay Buffer2 µL1x
Supercoiled DNA (0.25 µg/µL)1 µL12.5 µg/mL (0.25 µg)
Inhibitor/Vehicle1 µLVariable
Human Topoisomerase I1 µLTitrated Amount
Total Volume 20 µL
  • Inhibitor Addition:

    • No Enzyme Control: Add 2 µL of water instead of inhibitor and enzyme.

    • Vehicle Control (0% Inhibition): Add 1 µL of DMSO.

    • Positive Control (100% Inhibition): Add 1 µL of an appropriate dilution of Camptothecin (e.g., to a final concentration of 100 µM).

    • Test Compound: Add 1 µL of serial dilutions of 3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-en-1-one (e.g., to achieve final concentrations of 0.1, 1, 10, 50, 100 µM). It is critical to maintain a constant final DMSO concentration across all samples containing inhibitors or vehicle.[1]

  • Enzyme Addition & Incubation:

    • Gently mix the tubes after adding the inhibitor.

    • Initiate the reaction by adding the predetermined amount of human Topoisomerase I to each tube (except the "No Enzyme" control).

    • Mix gently by flicking the tube.

    • Incubate the reactions at 37°C for 30 minutes.[3][12]

  • Reaction Termination:

    • Stop the reaction by adding 4 µL of 6x DNA Loading Dye (containing Sarkosyl/SDS).

    • Mix thoroughly to ensure the enzyme is inactivated.

  • Agarose Gel Electrophoresis:

    • Load the entire 24 µL of each reaction mixture into the wells of a 1% agarose gel.

    • Run the gel in 1x TAE or TBE buffer at a constant voltage of 5-10 V/cm for 2-3 hours, or until there is clear separation between the supercoiled and relaxed DNA bands.[1]

  • Visualization and Data Analysis:

    • Stain the gel with ethidium bromide (or an alternative) for 15-30 minutes.

    • Briefly destain in water.[1]

    • Visualize the DNA bands using a UV transilluminator and capture a high-quality image.

    • The supercoiled (SC) form will migrate fastest, while the relaxed (R) form will migrate slowest.

    • Quantify the band intensities for both the SC and R forms in each lane using densitometry software (e.g., ImageJ).

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [ 1 - (Intensity of R band in test lane / Intensity of R band in vehicle control lane) ] x 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Expected Results and Interpretation

The results on the agarose gel will provide a clear visual indication of inhibition.

  • Lane 1 (No Enzyme Control): A single, fast-migrating band corresponding to supercoiled (SC) DNA.

  • Lane 2 (Vehicle Control): A single, slow-migrating band corresponding to fully relaxed (R) DNA, indicating full enzyme activity.

  • Lane 3 (Positive Control): A single, fast-migrating band of SC DNA, identical to the "No Enzyme" control, indicating complete inhibition.

  • Test Compound Lanes: A dose-dependent inhibition will be observed as an increase in the intensity of the SC DNA band and a corresponding decrease in the R DNA band as the concentration of 3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-en-1-one increases.

Hypothetical Data Summary:

[Test Compound] (µM)% Supercoiled DNA% Relaxed DNA% Inhibition
0 (Vehicle)0%100%0%
0.15%95%5%
120%80%20%
1055%45%55%
5092%8%92%
10098%2%98%
100 (CPT)100%0%100%

From such data, an IC₅₀ value can be calculated, providing a quantitative measure of the compound's potency.

Further Mechanistic Studies: The DNA Cleavage Assay

If the relaxation assay indicates potent inhibition, a DNA cleavage assay should be performed to determine if the compound acts as a Top1 poison. This assay uses a radiolabeled DNA substrate to directly visualize the formation of drug-stabilized Top1-DNA cleavage complexes.[8][9] A positive result (increased cleavage products in the presence of the drug) would classify 3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-en-1-one as a Top1 poison, providing critical insight into its mechanism of action.

References

  • National Institutes of Health (NIH). (n.d.). Topoisomerase Assays. PMC. [Link]

  • Pommier, Y., et al. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors. Nature Protocols. [Link]

  • National Institutes of Health (NIH). (n.d.). Topoisomerase Assays. Current Protocols in Pharmacology. [Link]

  • Tse-Dinh, Y. C. (2020). Mechanism of Type IA Topoisomerases. International Journal of Molecular Sciences. [Link]

  • Stryer, L., et al. (2002). The mechanism of type IA topoisomerases. Proceedings of the National Academy of Sciences. [Link]

  • M-CSA. (n.d.). DNA topoisomerase I (type 1A). Mechanism and Catalytic Site Atlas. [Link]

  • Wikipedia. (n.d.). Type I topoisomerase. [Link]

  • Aryal, S. (2023). Topoisomerase: Types, Structure, Functions, Mechanism. Microbe Notes. [Link]

  • Pommier, Y., et al. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors. PubMed. [Link]

  • ResearchGate. (n.d.). Principle of the topoisomerase I-mediated relaxation assay. [Link]

  • Peixoto, P., et al. (2010). Topoisomerase I-mediated DNA Relaxation as a Tool to Study Intercalation of Small Molecules Into Supercoiled DNA. Methods in Molecular Biology. [Link]

  • ProFoldin. (n.d.). Human DNA Topoisomerase I Assay Kits. [Link]

  • ResearchGate. (n.d.). DNA cleavage assay for the identification of topoisomerase I inhibitors. [Link]

  • Stougaard, M., et al. (2009). Single-Molecule Detection of Human Topoisomerase I Cleavage-Ligation Activity. ACS Nano. [Link]

  • Pommier, Y. (2015). Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy. International Journal of Molecular Sciences. [Link]

  • Liu, J., et al. (2020). A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell. Annals of Translational Medicine. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of (E)-3-(Nitrophenyl)-1-(pyrazin-2-yl)prop-2-en-1-ones. [Link]

  • Wikipedia. (n.d.). Topoisomerase inhibitor. [Link]

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Application Notes and Protocols: Investigating the Antimicrobial Activity Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for evaluating the antimicrobial activity of novel compounds against gram-positive bacteria. This document emphasizes not only the procedural steps but also the underlying scientific rationale to ensure robust and reproducible results.

Introduction: The Challenge of Gram-Positive Pathogens

Gram-positive bacteria are a major cause of both community-acquired and nosocomial infections. Their cell wall, characterized by a thick peptidoglycan layer, is a primary target for many antibiotics.[1] However, the rise of antibiotic resistance in key gram-positive pathogens, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE), necessitates the development of new therapeutic agents.[2][3]

Accurate and standardized in vitro susceptibility testing is the cornerstone of antimicrobial drug discovery and development. It provides essential data on a compound's potency and spectrum of activity, guiding lead optimization and preclinical development. This guide details the most common and validated methods for assessing antimicrobial activity against gram-positive bacteria.

Fundamental Principles of Antimicrobial Susceptibility Testing

The primary goal of in vitro antimicrobial susceptibility testing (AST) is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration or MIC) or results in bacterial cell death (Minimum Bactericidal Concentration or MBC).[4][5] The choice of method depends on the specific research question, the properties of the test compound, and the required throughput.

Key Methodologies

Three principal methods are widely employed to assess antimicrobial efficacy:

  • Disk Diffusion (Kirby-Bauer) Method: A qualitative or semi-quantitative method that is simple, cost-effective, and provides a preliminary assessment of a compound's activity.[6][7]

  • Broth Microdilution Method: A quantitative method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][8] It is considered the gold standard for susceptibility testing.[9]

  • Time-Kill Kinetic Assay: A dynamic method that evaluates the rate and extent of bacterial killing over time, providing insights into the bactericidal or bacteriostatic nature of a compound.[10][11]

Experimental Protocols

The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are internationally recognized standards for antimicrobial susceptibility testing.[12][13]

Disk Diffusion (Kirby-Bauer) Method

This method is based on the principle that an antimicrobial-impregnated disk placed on an agar surface inoculated with a test organism will create a concentration gradient of the antimicrobial. The diameter of the zone of growth inhibition around the disk is proportional to the susceptibility of the organism to that agent.[7][14]

Protocol:

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the gram-positive test organism from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9] This standardization is critical for reproducibility.

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[6]

  • Application of Antimicrobial Disks:

    • Aseptically apply the antimicrobial-impregnated paper disks to the surface of the inoculated MHA plate. Ensure firm contact with the agar.

    • The disks should be spaced far enough apart to prevent overlapping of the inhibition zones.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Measure the diameter of the zones of complete growth inhibition to the nearest millimeter.

    • Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to the established clinical breakpoints provided by CLSI or EUCAST.[7][15]

Diagram of Disk Diffusion Workflow:

Disk_Diffusion_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Inoculum Prepare 0.5 McFarland Inoculum Inoculate Inoculate MHA Plate Inoculum->Inoculate Within 15 min Apply_Disks Apply Antimicrobial Disks Inoculate->Apply_Disks Incubate Incubate 16-20h at 35°C Apply_Disks->Incubate Within 15 min Measure_Zones Measure Inhibition Zones Incubate->Measure_Zones Interpret Interpret Results vs. Breakpoints Measure_Zones->Interpret

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique that determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium in a liquid medium.[4][5]

Protocol:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform serial twofold dilutions of the antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well is typically 50 or 100 µL.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]

  • Inoculation and Incubation:

    • Add an equal volume of the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting the MIC:

    • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) as observed with the unaided eye.[4][8]

    • Compare the MIC value to established breakpoints to classify the organism as susceptible, intermediate, or resistant.[16]

Data Presentation: Example MIC Data

CompoundStaphylococcus aureus ATCC 29213 MIC (µg/mL)Enterococcus faecalis ATCC 29212 MIC (µg/mL)
Vancomycin12
Linezolid22
Test Compound A0.51
Test Compound B8>64
Time-Kill Kinetic Assay

This assay provides valuable information on the pharmacodynamics of an antimicrobial agent, differentiating between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[10][11] A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[10][11]

Protocol:

  • Preparation:

    • Prepare flasks containing CAMHB with the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).[17]

    • Include a growth control flask without any antimicrobial agent.

    • Prepare a standardized bacterial inoculum to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in each flask.

  • Inoculation and Sampling:

    • Inoculate each flask with the prepared bacterial suspension.

    • Immediately after inoculation (time 0) and at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[10]

  • Quantification of Viable Bacteria:

    • Perform serial tenfold dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).

    • Plate a specific volume of the appropriate dilutions onto a suitable agar medium (e.g., Tryptic Soy Agar).

    • Incubate the plates at 35 ± 2°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates and calculate the CFU/mL for each time point.

    • Plot the log₁₀ CFU/mL against time for each antimicrobial concentration and the growth control.

Diagram of Time-Kill Assay Workflow:

Time_Kill_Workflow cluster_setup Experiment Setup cluster_procedure Assay Procedure cluster_results Data Analysis Prep_Flasks Prepare Flasks with Antimicrobial Concentrations (0.5x to 4x MIC) Inoculate Inoculate Flasks Prep_Flasks->Inoculate Prep_Inoculum Prepare Standardized Inoculum (~5x10^5 CFU/mL) Prep_Inoculum->Inoculate Sample Sample at Time Points (0, 1, 2, 4, 8, 24h) Inoculate->Sample Dilute_Plate Serial Dilution and Plating Sample->Dilute_Plate Incubate Incubate Plates 18-24h Dilute_Plate->Incubate Count_Colonies Count Colonies (CFU) Incubate->Count_Colonies Plot_Data Plot log10 CFU/mL vs. Time Count_Colonies->Plot_Data Interpret_Kinetics Determine Bactericidal/ Bacteriostatic Activity Plot_Data->Interpret_Kinetics

Caption: Workflow for the time-kill kinetic assay.

Quality Control: Ensuring Data Integrity

Adherence to stringent quality control (QC) procedures is paramount for the validity of antimicrobial susceptibility testing results.[12][18]

  • Reference Strains: Always include well-characterized reference strains with known susceptibility profiles (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212) in each assay run.[19]

  • Media and Reagents: Use media and reagents that meet the quality standards specified by CLSI or EUCAST. Each new batch should be tested with QC strains.[18]

  • Inoculum Density: The density of the bacterial inoculum is a critical variable and must be standardized using a McFarland standard or a spectrophotometer.[9]

  • Incubation Conditions: Maintain and monitor the correct incubation temperature, atmosphere, and duration.[12]

  • Documentation: Meticulously document all experimental parameters, including lot numbers of media and reagents, and the results for QC strains.

Conclusion

The methodologies described in these application notes provide a robust framework for the in vitro evaluation of antimicrobial agents against gram-positive bacteria. A thorough understanding of the principles behind each assay, coupled with strict adherence to standardized protocols and quality control measures, is essential for generating reliable and reproducible data that can confidently guide the progression of novel antimicrobial candidates through the drug development pipeline.

References

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

  • Andrzejewska, M., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. Retrieved from [Link]

  • Dr. Oracle. (2025). What is the interpretation of Minimum Inhibitory Concentration (MIC) for urine culture results?. Retrieved from [Link]

  • Vinmec. (2025). Classification and Mechanism of Action of Antibiotics. Retrieved from [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanisms of action of several antibiotics on Gram-positive and Gram-negative bacteria. Retrieved from [Link]

  • ResearchGate. (2013). Microbiology Guide to Interpreting Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

  • Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Retrieved from [Link]

  • GARDP Revive. (n.d.). Disk diffusion test. Retrieved from [Link]

  • British Society for Antimicrobial Chemotherapy. (n.d.). BSAC Standardized Disc Susceptibility Testing Method. Retrieved from [Link]

  • British Society for Antimicrobial Chemotherapy. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Al-Tawfiq, J. A., et al. (2021). Resistance of Gram-Positive Bacteria to Current Antibacterial Agents and Overcoming Approaches. PMC. Retrieved from [Link]

  • GCS Medical College. (n.d.). Quality Control of Antimicrobial Susceptibility Tests. Retrieved from [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]

  • IntechOpen. (2012). Quality Assurance in Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs | Microbiology. Retrieved from [Link]

  • Bio-protocol. (2023). Time–Kill Assay. Retrieved from [Link]

  • MDPI. (2024). Evaluation of Antibiotic Resistance Mechanisms in Gram-Positive Bacteria. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2017). Antimicrobial Susceptibility Testing (AST) of Commonly Encountered Gram Positive Bacteria. Retrieved from [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • Nature. (2019). Identification and antimicrobial susceptibility testing of Gram-positive and Gram-negative bacteria from positive blood cultures using the Accelerate Pheno™ system. Retrieved from [Link]

  • FWD AMR-RefLabCap. (2023). Guidance document on internal quality control schemes. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]

  • ScienceDirect. (2022). Antimicrobial susceptibility testing for Gram positive cocci towards vancomycin using scanning electron microscopy. Retrieved from [Link]

  • Journal of Clinical Microbiology. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Retrieved from [Link]

  • Scientific Electronic Library Online. (n.d.). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Retrieved from [Link]

  • World Organisation for Animal Health. (n.d.). Bacterial antimicrobial susceptibility testing. Retrieved from [Link]

  • Helda - University of Helsinki. (2021). Validation of high-throughput time-kill assay. Retrieved from [Link]

  • Bio-protocol. (2019). Broth Microdilution Assay. Retrieved from [Link]

  • Oxford Academic. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3-((2-methoxy-4-nitrophenyl)amino)cyclohex-2-en-1-one. We address common challenges, offer detailed troubleshooting protocols, and explain the underlying chemical principles to empower you to optimize your reaction outcomes.

Overview of the Synthesis

The synthesis of 3-((2-methoxy-4-nitrophenyl)amino)cyclohex-2-en-1-one is a classic example of enaminone formation. It proceeds via a condensation reaction between a β-dicarbonyl compound, cyclohexane-1,3-dione, and a primary amine, 2-methoxy-4-nitroaniline. The reaction involves the nucleophilic attack of the amine on a carbonyl group, followed by a critical dehydration step to yield the stable, conjugated enaminone product.[1]

The electron-withdrawing nature of the nitro group on the aniline starting material decreases the nucleophilicity of the amino group, which can make this reaction challenging without proper optimization.[2] This guide focuses on strategies to overcome this and other potential hurdles.

G cluster_main General Synthesis Pathway Reactant1 Cyclohexane-1,3-dione Intermediate Carbinolamine Intermediate Reactant1->Intermediate + Nucleophilic Attack Reactant2 2-Methoxy-4-nitroaniline Reactant2->Intermediate Product 3-((2-Methoxy-4-nitrophenyl)amino) cyclohex-2-en-1-one Intermediate->Product - H₂O (Dehydration) Water H₂O Catalyst Catalyst (e.g., Acid) Catalyst->Intermediate Activates Carbonyl

Caption: General pathway for enaminone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for this synthesis?

A: The reaction is a nucleophilic addition-elimination. It begins with the lone pair of electrons on the amine's nitrogen atom attacking one of the electrophilic carbonyl carbons of the cyclohexane-1,3-dione.[1] This forms a tetrahedral intermediate known as a carbinolamine. This intermediate is typically unstable and, under catalytic (usually acidic) conditions, readily eliminates a molecule of water (dehydration) to form the final, conjugated enaminone product.[1]

Q2: Why is a catalyst often required, and what types are effective?

A: A catalyst is crucial for two main reasons. First, the 2-methoxy-4-nitroaniline is a relatively weak nucleophile because the electron-withdrawing nitro group reduces the electron density on the nitrogen atom. An acid catalyst protonates the carbonyl oxygen of the dione, making the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakened amine.[1] Second, the catalyst facilitates the final dehydration step, which is often the rate-limiting step.[1]

While simple acid catalysts like p-toluenesulfonic acid (p-TsOH) are common, various other catalysts have been shown to be effective for enaminone synthesis, including Lewis acids like Sc(OTf)₃, metal chlorides like CoCl₂, and solid-supported acids like PPA-SiO₂, which can simplify workup.[2][3][4]

Q3: How can I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting materials and the product. The enaminone product is typically more conjugated and may appear as a UV-active spot with a different Rf value than the starting materials. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis.

Troubleshooting start Problem: Low or No Yield cause1 Cause Inactive Reactants / Harsh Conditions start->cause1 Check Reactants cause2 Cause Ineffective Catalysis start->cause2 Check Catalyst cause3 Cause Equilibrium Favors Reactants start->cause3 Check Setup sol1 {Solution|Verify reactant purity (NMR, MP). Reduce temperature. Shorten reaction time.} cause1->sol1 sol2 {Solution|Screen alternative catalysts (p-TsOH, Sc(OTf)₃). Increase catalyst loading. Ensure catalyst is not quenched.} cause2->sol2 sol3 {Solution|Use Dean-Stark trap with toluene. Employ solvent-free conditions. Add a dehydrating agent.} cause3->sol3

Caption: Troubleshooting decision tree for low yield.

Problem: Low or No Product Yield

  • Possible Cause 1: Ineffective Catalysis or Catalyst Deactivation.

    • Explanation: The choice and amount of catalyst are critical. The weakly nucleophilic 2-methoxy-4-nitroaniline requires efficient carbonyl activation. An insufficient amount of catalyst, or a catalyst that has been deactivated by impurities (e.g., water in the starting materials), will result in a sluggish or stalled reaction.

    • Solution:

      • Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%).

      • Screen Catalysts: If a simple acid catalyst is ineffective, consider more potent options. Scandium(III) triflate (Sc(OTf)₃) is an excellent water-tolerant Lewis acid catalyst for this transformation.[3][4]

      • Ensure Anhydrous Conditions: Dry your solvent and ensure starting materials are free of excess water before adding the catalyst, especially if using a water-sensitive Lewis acid.

  • Possible Cause 2: Reaction Equilibrium Does Not Favor Product Formation.

    • Explanation: As a condensation reaction, the formation of the enaminone is reversible and produces water. If water is not removed from the reaction mixture, the equilibrium may lie towards the starting materials, preventing the reaction from reaching completion.

    • Solution:

      • Azeotropic Water Removal: Perform the reaction in a solvent like toluene using a Dean-Stark apparatus. This physically removes water as it forms, driving the reaction to completion.

      • Solvent-Free Conditions: Running the reaction neat (solvent-free), often with gentle heating, can be highly effective.[2] The high concentration of reactants can favor the forward reaction. See Protocol 2 for an example.

Problem: Significant Impurity Formation

  • Possible Cause 1: Degradation of Starting Materials or Product.

    • Explanation: High temperatures or prolonged reaction times, especially in the presence of a strong acid, can lead to the degradation of the nitro-substituted aniline or the enaminone product, appearing as a complex mixture on a TLC plate.[5]

    • Solution:

      • Optimize Temperature: Lower the reaction temperature. Many enaminone syntheses proceed efficiently at room temperature or with gentle heating (e.g., 70-80 °C).[2] Avoid aggressive refluxing unless necessary.

      • Reduce Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to prevent subsequent product degradation.

  • Possible Cause 2: Impure Starting Materials.

    • Explanation: Impurities in the cyclohexane-1,3-dione or 2-methoxy-4-nitroaniline can participate in side reactions, leading to a contaminated final product that is difficult to purify.[6]

    • Solution:

      • Verify Purity: Check the purity of your starting materials via NMR spectroscopy or by confirming their melting points against literature values.

      • Purify Reactants: If necessary, recrystallize the 2-methoxy-4-nitroaniline and consider purifying the cyclohexane-1,3-dione before use.

Problem: Difficulty in Product Isolation and Purification

  • Possible Cause: Inappropriate Workup or Crystallization Solvent.

    • Explanation: The polarity of the enaminone means it may have some solubility in both aqueous and organic phases, leading to losses during liquid-liquid extraction. Furthermore, choosing the wrong solvent for recrystallization can result in poor recovery or co-precipitation of impurities.[6]

    • Solution:

      • Workup: After the reaction, if an acid catalyst was used, a mild basic wash (e.g., saturated sodium bicarbonate solution) is often necessary to remove it. Ensure you thoroughly extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

      • Recrystallization: The product is typically a crystalline solid. Perform a solvent screen to find an appropriate recrystallization solvent or solvent pair. A good system is one in which the product is soluble when hot but sparingly soluble when cold. Common solvents to try include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.

      • Chromatography: If recrystallization fails to provide pure material, flash column chromatography on silica gel is a reliable alternative.

Optimized Experimental Protocols
Protocol 1: Classic Synthesis with Azeotropic Removal of Water

This protocol utilizes a common and robust method for driving the condensation reaction to completion.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add cyclohexane-1,3-dione (1.0 eq), 2-methoxy-4-nitroaniline (1.0 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 eq).

  • Solvent Addition: Add toluene to the flask to a concentration of approximately 0.2 M with respect to the limiting reagent. Fill the Dean-Stark trap with toluene.

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the trap. Continue refluxing until no more water is collected and TLC analysis indicates the consumption of the starting materials.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.

Protocol 2: Efficient Solvent-Free Synthesis

This environmentally friendly method often leads to shorter reaction times and simpler workups.[2]

  • Setup: In a vial or round-bottom flask, combine cyclohexane-1,3-dione (1.0 eq), 2-methoxy-4-nitroaniline (1.1 eq), and a solid-supported acid catalyst such as PPA-SiO₂ (polyphosphoric acid on silica, ~100 mg per mmol of dione).[2]

  • Reaction: Stir the mixture magnetically and heat in an oil bath at 70–80 °C. The solid mixture will typically melt and become a stirrable slurry. Monitor the reaction by TLC (dissolving a small aliquot in ethyl acetate). The reaction is often complete within 1-2 hours.

  • Workup: Cool the reaction mixture to room temperature. Add ethyl acetate and stir to dissolve the product.

  • Isolation: Filter the mixture to remove the solid catalyst. Wash the catalyst with additional ethyl acetate.

  • Purification: Concentrate the combined filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization as described in Protocol 1.

Comparative Data on Enaminone Synthesis Conditions

The following table summarizes various catalytic systems reported for the synthesis of β-enaminones, providing a basis for experimental design.

Catalyst SystemSolventTemperatureTypical YieldsReference(s)
p-Toluenesulfonic AcidToluene (reflux)~110 °CGood to Excellent[1]
PPA-SiO₂Solvent-Free70-80 °CGood to Excellent (up to 90%)[2]
Sc(OTf)₃Solvent-FreeRoom Temp.High (70-95%)[3][4]
CuBrSolvent-FreeRoom Temp.Excellent (up to 98%)[7]
Ceric Ammonium NitrateAcetonitrileRoom Temp.High (69-92%)[3][8]
None (Water)WaterRoom Temp.Moderate to Good (>60%)[3][9]
References
  • Optimization of reaction conditions for the synthesis of α-phenyl enaminone 3a. (n.d.). ResearchGate. Retrieved from [Link]

  • Siddiqui, Z. N., & Khan, K. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds. ACG Publications. Retrieved from [Link]

  • Ghahremanzadeh, R., et al. (2013). Efficient PPA-SiO₂-catalyzed Synthesis of β-enaminones Under Solvent-Free Conditions. Oriental Journal of Chemistry.
  • Stoner, E. J., et al. (1999). Reduction of an Enaminone: Synthesis of the Diamino Alcohol Core of Ritonavir. Organic Process Research & Development, 3(2), 129-134.
  • β‐Enaminone Synthesis from 1,3‐Dicarbonyl Compounds and Aliphatic and Aromatic Amines Catalyzed by Iron Complexes of Fused Bicyclic Imidazo[1,5‐a]pyridine Derived N‐Heterocyclic Carbenes. (n.d.). ResearchGate. Retrieved from [Link]

  • General method for the synthesis of enaminones via photocatalysis. (2025). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Organocatalytic activation of isocyanides: N-heterocyclic carbene-catalyzed enaminone synthesis from ketones. (2017). Chemical Science. RSC Publishing.
  • Deng, G., et al. (2012). Ruthenium Catalyzed Synthesis of Enaminones. Organic Letters, 14(2), 548-551.
  • General method for the synthesis of enaminones via photocatalysis. (2025). National Center for Biotechnology Information. Retrieved from [Link]

  • Solvent-Controlled Synthesis of Thiocyanated Enaminones and 2-Aminothiazoles from Enaminones, KSCN, and NBS. (2019). The Journal of Organic Chemistry.
  • A brief review on synthesis & applications of -enamino carbonyl compounds. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Optimization of solvent effect on the model reaction in the presence of CuBr. (n.d.). ResearchGate. Retrieved from [Link]

  • Stefani, H. A., Costa, I. M., & de O. Silva, D. (2000). An Easy Synthesis of Enaminones in Water as Solvent. Synthesis, 2000(11), 1526-1528. Organic Chemistry Portal. Retrieved from [Link]

Sources

Technical Support Center: Solubility Enhancement for 3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Solubility Challenge

This inherent hydrophobicity leads to common experimental issues, most notably precipitation when a concentrated organic stock solution is diluted into aqueous cell culture media.[5] This phenomenon, often termed "solvent shock," not only reduces the actual concentration of the compound available to the cells but can also lead to crystalline precipitates that are cytotoxic or interfere with assay readouts, ultimately compromising experimental accuracy and reproducibility.[6]

This guide provides a comprehensive framework for addressing these solubility challenges. It combines troubleshooting workflows, frequently asked questions (FAQs), and detailed, step-by-step protocols designed to ensure your compound remains in solution at the desired concentration for reliable and meaningful in vitro results.

Frequently Asked Questions (FAQs)

Q1: My compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. What is happening?

A: This is a classic case of "solvent shock" or "crashing out."[5] The compound is highly soluble in 100% dimethyl sulfoxide (DMSO), but when this concentrated stock is rapidly introduced into the aqueous environment of the medium, the solvent polarity changes abruptly. The compound can no longer stay dissolved in the now predominantly water-based solution and precipitates out.[6] The key is to manage the transition from organic solvent to aqueous medium more gently.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A: This is highly dependent on the cell line being used. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% to avoid solvent-induced toxicity.[7] Many robust cell lines can tolerate up to 1%, but this should be empirically determined.[8][9] Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO used in your experimental wells, but without the compound.[10]

Q3: Can I just filter out the precipitate and use the remaining solution?

A: This is strongly discouraged. Filtering will remove an unknown amount of your compound, leading to an inaccurate and lower-than-intended final concentration in your experiment.[10] This invalidates dose-response relationships and compromises the integrity of your data. The correct approach is to address the root cause of the precipitation to ensure the compound is fully solubilized.[10]

Q4: My compound seems to dissolve initially but then precipitates over time during the incubation period (e.g., 24-72 hours). Why?

A: This can be due to several factors. The compound may have limited stability in the culture medium at 37°C, potentially degrading into less soluble byproducts.[5] Alternatively, cellular metabolism can alter the pH of the medium over time, which can affect the solubility of pH-sensitive compounds.[6] Finally, the compound might be interacting with components secreted by the cells or with serum proteins in a way that leads to the formation of insoluble complexes over time.[6]

Troubleshooting Guide: Compound Precipitation

If you observe precipitation after adding your compound to the cell culture medium, follow this systematic workflow to diagnose and resolve the issue.

Visual Troubleshooting Workflow

G cluster_0 cluster_1 Immediate Precipitation (Solvent Shock) cluster_2 Precipitation Over Time (Incubation) cluster_3 Inconsistent Precipitation (Between Experiments) start Precipitation Observed in Media? cause1 Probable Cause: High stock concentration or rapid dilution technique. start->cause1 Immediate? cause2 Probable Cause: - Compound instability at 37°C - pH shift in media - Interaction with media components start->cause2 Over Time? cause3 Probable Cause: - Stock solution integrity compromised (e.g., freeze-thaw cycles) - Inconsistent dilution technique start->cause3 Inconsistent? solution1 Solution: 1. Lower stock concentration. 2. Use stepwise/serial dilution. 3. Add stock to media slowly while vortexing. cause1->solution1 Mitigate solution2 Solution: 1. Reduce incubation time. 2. Use fresh media for long experiments. 3. Increase serum percentage. 4. Consider advanced formulation (e.g., Cyclodextrin). cause2->solution2 Mitigate solution3 Solution: 1. Aliquot stock into single-use vials. 2. Standardize dilution protocol. 3. Visually inspect stock before use. cause3->solution3 Mitigate

Caption: Troubleshooting workflow for compound precipitation.

Experimental Protocols for Solubility Enhancement

Protocol 1: Optimized Stock Solution Preparation and Dilution

This protocol focuses on creating a reliable DMSO stock and minimizing solvent shock during the preparation of working solutions.

A. Materials

  • 3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-en-1-one (powder)

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer

  • Sterile, pre-warmed (37°C) cell culture medium

B. Step-by-Step Method

  • Calculate Mass: Determine the mass of the compound required to make a 10 mM stock solution. Use a molarity calculator and the compound's molecular weight.[7]

  • Weigh Compound: Aseptically weigh the required amount of powder and transfer it to a sterile vial. To ensure accuracy, especially with small masses, factor in the compound's purity if it is less than 99%.[11]

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial. Vortex thoroughly for 2-5 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[10] Visually inspect the solution against a light source to ensure no particulates are present.

  • Storage: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.[7] Store at -20°C or -80°C as recommended. This practice minimizes contamination and prevents degradation from repeated freeze-thaw cycles.[10]

  • Preparing Working Solution (Anti-Solvent Shock Technique): a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Perform a stepwise dilution. Instead of adding the stock directly into the final large volume of media, first, create an intermediate dilution. For example, pipette 10 µL of the 10 mM stock into 90 µL of pre-warmed media to get a 1 mM solution (with 10% DMSO). c. Add this 1 mM intermediate solution to the final volume of pre-warmed media to achieve your target concentration (e.g., 10 µL of 1 mM into 990 µL of media for a final concentration of 10 µM). This gradual reduction in DMSO concentration helps prevent precipitation.[5][12] d. While adding the compound solution to the final media volume, gently swirl or vortex the media to ensure rapid and uniform distribution.[6]

Protocol 2: Advanced Solubilization with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble compounds, effectively increasing their aqueous solubility.[13][14][15] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is commonly used and well-tolerated in cell culture.[10]

Mechanism of Cyclodextrin Encapsulation

G cluster_0 cluster_1 Compound Hydrophobic Compound Complex Soluble Inclusion Complex Compound->Complex CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Core) CD->Complex Compound_in_Complex Compound

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

A. Materials

  • Prepared 10 mM stock solution of the compound in DMSO (from Protocol 1)

  • (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) powder

  • Sterile water or PBS

  • Vortex mixer and/or sonicator

B. Step-by-Step Method

  • Prepare HP-β-CD Solution: Prepare a 45% (w/v) solution of HP-β-CD in sterile water or PBS. This solution is viscous but effective for complexation.

  • Form the Inclusion Complex: a. Determine the volume of your compound's DMSO stock needed for the final desired concentration. b. In a sterile tube, mix the compound's DMSO stock with the HP-β-CD solution at a molar ratio typically between 1:1 and 1:5 (Compound:HP-β-CD). A 1:2 molar ratio is a good starting point. c. Vortex the mixture vigorously for 15-30 minutes at room temperature. Sonication can also be used to facilitate complex formation.

  • Dilute into Media: The resulting aqueous solution of the compound-cyclodextrin complex can now be sterile-filtered (if necessary) and diluted into your cell culture medium to the final desired concentration. The complex is significantly more water-soluble and less prone to precipitation.[16]

Data Summary Table

The following table provides a quick reference for the properties and recommended handling of common solvents used in in vitro assays.

SolventPrimary UseRecommended Final ConcentrationKey Considerations
DMSO Primary solvent for hydrophobic compounds< 0.5% (ideal), up to 1% for some cell lines[8][9][10]Can be cytotoxic at higher concentrations.[17][18] Hygroscopic; use anhydrous grade.[11]
Ethanol Alternative solvent for some organic compounds< 0.5% Can be more volatile than DMSO. Cellular effects should be validated.[19]
PEG-400 Co-solvent to improve solubility upon dilutionUsed in stock formulation; final concentration should be low (<0.5%)Can increase the viscosity of the stock solution.[20]
HP-β-CD Solubility enhancer via inclusion complexVaries based on complexation; generally well-toleratedCan potentially interact with cholesterol in cell membranes at very high concentrations.[16]

References

  • Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
  • Benchchem. (n.d.). Technical Support Center: Compound Precipitation in Cell Culture Media.
  • Chen, J., et al. (2020). A Cyclodextrin-Based Controlled Release System in the Simulation of In Vitro Small Intestine. PMC. [Link]

  • Cyagen. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Wied, L., et al. (2025). Cross-Linked Cyclodextrin-Based Nanoparticles as Drug Delivery Vehicles: Synthesis Strategy and Degradation Studies. ACS Omega. [Link]

  • Teixeira, M., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. PMC. [Link]

  • Wen, J., et al. (2014). Low Concentration DMSO Stimulates Cell Growth and In vitro Transformation of Human Multiple Myeloma Cells. Journal of Advances in Medicine and Medical Research. [Link]

  • de Oliveira, M. F., et al. (2024). Dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research. [Link]

  • Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro.
  • Singh, A., et al. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]

  • ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?
  • The Cell Culture Dish. (2014). Troubleshooting Cell Culture Media for Bioprocessing.
  • Al-Subaie, A., et al. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]

  • Fenyvesi, É., et al. (2019). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. SciSpace. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • Singh, M., et al. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research. [Link]

  • Cold Spring Harbor Laboratory Press. (n.d.). Stock Solutions.
  • Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from International Journal of Medical Science and Dental Research website.
  • Journal of Pharmaceutical and Allied Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from Journal of Pharmaceutical and Allied Sciences website.
  • Yareli Rojas Group - IIM-UNAM. (n.d.). Cyclodextrin-based structures for drug delivery. Retrieved from Yareli Rojas Group - IIM-UNAM website.
  • Benchchem. (n.d.). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].
  • MCE. (n.d.). Compound Handling Instructions.
  • ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?
  • ResearchGate. (2013). How to dissolve hydrophobic drug...
  • StackWave. (2023). Understanding Serial Dilution - An Essential Practice for Drug Discovery.
  • BPS Bioscience. (n.d.). Serial Dilution Protocol.
  • MDPI. (n.d.). Enhancing Formazan Dissolution to Improve Accuracy in MTT‑Based Cell Viability Assays.
  • The University of Texas at Austin. (n.d.). An improved method for predicting logP.
  • Benchchem. (n.d.). 3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one.
  • The Journal of Physical Chemistry B. (2017). The Hydrophobic Effect and the Role of Cosolvents. Retrieved from The Journal of Physical Chemistry B website.
  • Integra Biosciences. (2023). How to do serial dilutions (including calculations).
  • Dovepress. (2025). A new simple and efficient molecular descriptor for the fast and accurate prediction of log P.
  • PubChem. (n.d.). (2E)-3-(4-Methoxyphenyl)-1-(4-nitrophenyl)-2-propen-1-one.
  • Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • MilliporeSigma. (n.d.). 3-[(4-fluoro-3-nitrophenyl)amino]cyclohex-2-en-1-one.
  • PubChem. (n.d.). 3-(2-Methoxyphenyl)cyclohex-2-enone.
  • MDPI. (2025). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation.
  • ResearchGate. (2018). JPlogP: An improved logP predictor trained using predicted data.
  • Unknown. (n.d.). Prediction of logP for Pt(II) and Pt(IV)
  • Springer. (2021). Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge.

Sources

Technical Support Center: Handling & Storage of 3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and handling protocols for 3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-en-1-one . As a complex enaminone derivative featuring an electron-deficient nitroaromatic moiety, this compound presents unique stability challenges. This guide is designed for researchers and drug development professionals to prevent degradation during synthesis, purification, and long-term storage.

Chemical Stability Profile & Degradation Risk Matrix

To effectively handle this compound, one must understand its structural vulnerabilities. The molecule consists of a secondary enamine conjugated with a carbonyl group (a "push-pull" system) attached to a 2-methoxy-4-nitrophenyl ring. The strongly electron-withdrawing nitro group pulls electron density away from the nitrogen, weakening the resonance stabilization of the enaminone core. This makes the vinylic carbon highly susceptible to protonation—the rate-determining step for hydrolysis[1].

Table 1: Quantitative & Qualitative Degradation Risk Matrix
Degradation PathwayPrimary CatalystMechanistic CausalityPreventive MeasureAnalytical Detection
Hydrolysis Moisture, Acidic pH ( <6.0 )Protonation at the vinylic carbon (C2) followed by nucleophilic attack by H2​O , cleaving the molecule into 1,3-cyclohexanedione and 2-methoxy-4-nitroaniline[2],[1].Maintain strictly anhydrous conditions; use mild bases ( NaHCO3​ ) during workup. 1H NMR: Appearance of free aniline aromatic protons and diketone methylene peaks.
Photodegradation UV/Visible LightNitroaromatic excitation leads to photoreduction or radical-mediated ring cleavage[3].Store in opaque/amber containers; handle under low-actinic lighting.HPLC-UV: Loss of parent peak; appearance of multiple polar photoproducts.
Oxidation Atmospheric OxygenThe electron-rich double bond of the enaminone is susceptible to autoxidation over prolonged periods.Store under an inert atmosphere (Argon or Nitrogen)[2].LC-MS: +16 Da (epoxidation/hydroxylation) mass shifts.

Troubleshooting Guide & FAQs

Q1: My compound degrades rapidly when dissolved for NMR analysis, even though the solid powder is pure. Why is this happening? A1: You are likely observing solvent-mediated hydrolysis. Enaminones are highly sensitive to trace acids and moisture[2]. Standard deuterated chloroform ( CDCl3​ ) often contains trace amounts of DCl and water, which rapidly catalyzes the cleavage of the enaminone bond[4].

  • Self-Validating Solution: Switch your NMR solvent. Deuterated benzene ( C6​D6​ ) has been proven to maintain the stability of highly sensitive enaminones and dienes for several days without degradation[4]. If a polar solvent is required, use strictly anhydrous, acid-free DMSO−d6​ and acquire the spectrum immediately.

Q2: I observed a color shift from light yellow to dark brown after leaving the purified compound on the benchtop overnight. What is the mechanism of this failure? A2: This is a hallmark of nitroaromatic photodegradation combined with ambient moisture hydrolysis. Nitroaromatic compounds absorb UV/visible light, entering an excited triplet state that can abstract hydrogen atoms or undergo photoreduction to nitroso intermediates, leading to complex, dark-colored polymeric mixtures[3].

  • Solution: Never leave this compound exposed to ambient light or air. Always evaporate solvents immediately after purification and store the solid in an amber vial wrapped in aluminum foil[2].

Q3: During the aqueous workup of my synthesis, my yield of 3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-en-1-one drops by 40%. How can I optimize this? A3: The loss in yield is due to acid-catalyzed hydrolysis during the workup phase. If your reaction mixture is even slightly acidic, the addition of water will immediately cleave the enaminone back to its starting materials[2].

  • Solution: Neutralize the reaction mixture before adding water. Quench the reaction by pouring it into a chilled, saturated solution of sodium bicarbonate ( NaHCO3​ ) to ensure the aqueous phase remains slightly basic (pH 7.5–8.5) during extraction.

Standard Operating Procedures (SOPs)

SOP 1: Inert Storage and Handling Protocol

To ensure the long-term integrity of 3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-en-1-one, it must be stored as a dry solid under an inert atmosphere[2].

  • Drying: After purification, transfer the compound to a Schlenk flask. Apply high vacuum ( <0.1 mbar) for at least 12 hours to remove all trace protic solvents (e.g., water, methanol)[2].

  • Inert Gas Backfill: Backfill the Schlenk flask with high-purity Argon (preferred over Nitrogen due to its higher density, which better displaces oxygen).

  • Packaging: Inside a glovebox or under a continuous Argon stream, transfer the dry powder into an amber glass vial.

  • Sealing: Seal the vial with a PTFE-lined cap, wrap the cap tightly with Parafilm, and wrap the entire vial in aluminum foil to guarantee zero light penetration.

  • Temperature: Store the sealed vial in a desiccator at 4∘C to 8∘C . Allow the vial to warm to room temperature in the desiccator before opening to prevent condensation of atmospheric moisture.

SOP 2: Confirmatory Photostability Testing (ICH Q1B)

For drug development professionals, validating the photostability of this nitroaromatic enaminone is required by regulatory agencies[5].

  • Sample Preparation: Spread a thin layer (approx. 1-2 mm thick) of the solid compound across a quartz petri dish. Prepare an identical control sample wrapped completely in aluminum foil (dark control).

  • Chamber Calibration: Utilize a photostability chamber equipped with Option 2 light sources (cool white fluorescent and near-UV fluorescent lamps)[6]. Calibrate the chamber using a calibrated radiometer/lux meter.

  • Exposure: Expose the samples to an overall illumination of not less than 1.2 million lux-hours and an integrated near-ultraviolet energy of not less than 200 Watt-hours/square meter ( W⋅h/m2 )[6].

  • Analysis: Post-exposure, dissolve both the exposed and dark control samples in anhydrous C6​D6​ . Analyze via quantitative HPLC-UV and 1H NMR to determine the exact percentage of photodegradation and to elucidate the degradation pathway[5].

Visualizing Degradation Pathways

The following diagram illustrates the dual vulnerability of 3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-en-1-one to both acid-catalyzed hydrolysis and photochemical degradation.

G cluster_hydrolysis Hydrolysis Pathway (Moisture/Acid) cluster_photo Photodegradation Pathway (UV/Vis) A 3-((2-Methoxy-4-nitrophenyl)amino) cyclohex-2-en-1-one B Protonation at Vinylic Carbon (C2) A->B Trace Acid (H+) E Nitroaromatic Excitation A->E hν (Light) C Nucleophilic Attack by H2O B->C + H2O D 1,3-Cyclohexanedione + 2-Methoxy-4-nitroaniline C->D Bond Cleavage F Photolytic Cleavage / Radicals E->F Oxidation/Reduction

Caption: Mechanistic pathways for the degradation of the enaminone via hydrolysis and photolysis.

References

  • ChemRxiv. Shackles Off: A Kilo Scale Synthesis of Rawal's Diene. Available at: [Link]

  • PubMed. Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. Available at: [Link]

  • PubMed. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Available at: [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available at: [Link]

  • RD Laboratories. Photostability. Available at: [Link]

Sources

Technical Support Center: Resolving Ambiguous Peaks in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Center. For structural chemists and drug development professionals, ambiguous Nuclear Magnetic Resonance (NMR) peaks—whether caused by severe signal overlap, dynamic conformational exchange, or complex scalar couplings—can critically stall pipeline progression.

This guide abandons generic advice in favor of causal explanations and self-validating protocols. Below, you will find diagnostic workflows, step-by-step experimental methodologies, and authoritative solutions to deconvolute your most complex spectra.

Diagnostic Triage Workflow

Before altering spectrometer parameters, you must correctly classify the nature of the ambiguity. Use the logical framework below to determine the appropriate advanced NMR technique for your specific issue.

NMR_Troubleshooting Start Ambiguous NMR Peaks CheckNature Characterize Peak Issue Start->CheckNature Broad Broad/Doubled Peaks (Exchange) CheckNature->Broad Line broadening Overlap Severe Signal Overlap (Multiplets) CheckNature->Overlap Multiplet crowding Connect Unclear Connectivity (Quaternary C) CheckNature->Connect Missing assignments VTNMR Variable Temperature NMR Broad->VTNMR PureShift Pure Shift NMR / HOBS Overlap->PureShift TwoDNMR 2D NMR (HSQC, HMBC) Overlap->TwoDNMR Connect->TwoDNMR

Diagnostic workflow for resolving ambiguous NMR peaks.

Troubleshooting Guides & FAQs

Issue 1: Severe Multiplet Overlap in 1D ¹H NMR

Q: My ¹H NMR spectrum has severe multiplet overlap in the aliphatic region, making integration and structural assignment impossible. How can I simplify this without moving to a higher-field magnet?

Causality & Expert Insight: Severe overlap is the physical manifestation of small chemical shift dispersion compounded by extensive homonuclear scalar couplings ( JHH​ ). While 2D NMR is the traditional fallback, it sacrifices the high digital resolution required for precise quantitative integration. To resolve this, you must suppress the scalar couplings entirely. Pure Shift NMR techniques (such as the Zangger-Sterk or HOBS experiments) decouple protons from each other, effectively collapsing complex multiplets into sharp singlets[1],[2]. This drastically reduces spectral complexity and ensures peak positions are determined solely by chemical shifts[1],[3].

Self-Validating Protocol: Setting up a 1D Pure Shift (Zangger-Sterk) Experiment

  • Sample Preparation: Ensure the sample is perfectly shimmed. Pure shift NMR utilizes spatial encoding and is highly sensitive to B0​ magnetic field inhomogeneities.

  • Pulse Sequence Selection: Load a slice-selective broadband homodecoupled pulse sequence. The Zangger-Sterk element combines a selective 180° pulse with a weak pulsed field gradient to select a specific spatial slice of the NMR tube[1].

  • Parameter Optimization: Set the selective 180° pulse duration and shape (typically an RSNOB or Gaussian cascade) to define the active spin slice[1].

  • Acquisition: Choose an interferogram-based or real-time acquisition mode. Ensure the FID chunking time is optimized (typically 15–20 ms); if the chunking time is too long, you will observe chunking artifacts, especially in highly concentrated samples. Always acquire full FIDs.

  • System Validation: Overlay the pure shift spectrum with the standard ¹H spectrum. The sharp singlets in the pure shift data must perfectly align with the geometric centers of the original multiplets.

Issue 2: Broad or Doubled Peaks (Dynamic Processes)

Q: I am observing broad, doubled peaks in both ¹H and ¹³C spectra for a highly pure compound. Is my sample degrading in the tube, or is this a structural feature?

Causality & Expert Insight: If analytical purity is confirmed, doubled or broadened peaks are the hallmark of slow or intermediate conformational exchange on the NMR timescale[4]. This occurs when a molecule has restricted rotation around single bonds (e.g., hindered biphenyls, protonated triazines, or amides), resulting in discrete rotamers[5],[6]. The energy barriers for these rotameric states typically range from 10–50 kJ/mol[5]. At ambient temperatures, the thermal energy is insufficient to overcome this barrier rapidly, so the spectrometer detects both conformers independently[4].

Self-Validating Protocol: Variable Temperature (VT) NMR Setup

  • Solvent Selection: Choose a deuterated solvent with a boiling/melting point that safely accommodates your target temperature range (See Table 1)[7].

  • Hardware Preparation: Standard disposable tubes will warp and fracture under extreme temperatures. You must use Class A glass tubes (e.g., Wilmad 507 or Norell S400) and a temperature-resistant ceramic or PEEK spinner[7].

  • Calibration: In your spectrometer's Temperature Control Suite, apply the appropriate temperature correction file for your specific probe to ensure the internal gas flow matches the actual sample temperature[7].

  • Stepwise Heating: Increase the temperature in 10 K increments. Allow the system to equilibrate for 15–20 minutes at each step before acquiring the spectrum.

  • System Validation: Observe the coalescence point. If the doubled peaks broaden, merge, and eventually sharpen into a single time-averaged peak at elevated temperatures (e.g., ~75 °C)[6], the phenomenon is dynamic exchange. Crucial step: Cool the sample back to 25 °C. If the doubled peaks return exactly as before, you have validated that the compound is stable and not degrading.

Issue 3: Bridging Isolated Spin Systems

Q: I have assigned most of my proton spin systems using COSY and HSQC, but I cannot link isolated structural fragments or assign quaternary carbons. How do I bridge these gaps reliably?

Causality & Expert Insight: COSY only provides through-bond correlations between adjacent protons (2-3 bonds), leaving spin systems separated by heteroatoms or quaternary carbons completely disconnected[8]. HSQC only identifies direct 1-bond ( 1JCH​ ) proton-carbon attachments[9]. To build the complete molecular framework, you must detect long-range ( 2JCH​ and 3JCH​ ) couplings using Heteronuclear Multiple-Bond Correlation (HMBC) spectroscopy[9],[10].

Self-Validating Protocol: HMBC Acquisition and Interpretation

  • Setup: Load an optimized HMBC pulse sequence. For small molecules, sequences with a three-fold 1-bond filter (e.g., HMBCETGPL3ND on Bruker) are preferred to suppress 1JCH​ artifacts[11].

  • Parameter Tuning: Set the long-range coupling constant delay (CNST13) to the default 8 Hz. If key crosspeaks are missing (due to smaller dihedral angles yielding smaller JCH​ values), run a secondary experiment optimized for 3 Hz[11].

  • Acquisition: HMBC relies on weak long-range magnetization transfer and is inherently less sensitive than HSQC. A standard rule-of-thumb is that HMBC requires at least 4× the number of scans (NS) or acquisition time of an HSQC experiment[11].

  • System Validation: HMBC spectra often contain residual 1-bond artifacts (appearing as doublets along the carbon axis)[8]. Cross-reference every HMBC peak with your HSQC spectrum. If an HMBC coordinate perfectly matches an HSQC coordinate, it is a 1-bond artifact and must be discarded.

Logical framework for 2D NMR structural elucidation.

Quantitative Data Reference Tables

Table 1: Common Solvents for Variable Temperature (VT) NMR [7] Operating outside these recommended limits risks solvent boiling/freezing, which can cause catastrophic probe damage.

SolventMelting Point (°C)Boiling Point (°C)Recommended VT Range (°C)
DMSO-d₆ 1818925 to 150
Toluene-d▝ -95111-80 to 100
CD₂Cl₂ -9540-80 to 25
Methanol-d₄ -9865-80 to 50

Table 2: 2D NMR Technique Selection Matrix [9],[8],[11],[10]

TechniquePrimary CorrelationTarget CouplingPurpose in Structural ElucidationRelative Sensitivity
COSY ¹H – ¹H 2JHH​,3JHH​ Mapping adjacent proton spin systems.High
HSQC ¹H – ¹³C 1JCH​ Identifying direct proton-carbon attachments.High
HMBC ¹H – ¹³C 2JCH​,3JCH​ Assigning quaternary carbons; linking fragments.Low (Requires 4× HSQC time)

References[8] Title: Variable Temperature NMR Experiments. Source: ox.ac.uk. URL:Link[13] Title: Pure Shift NMR - Teodor Parella. Source: google.com. URL:Link[1] Title: Understanding Pure Shift NMR Spectroscopy | Dr. Laura Castañar Acedo | Session 67. Source: youtube.com. URL:Link[3] Title: Pure Shift NMR Gareth Morris. Source: manchester.ac.uk. URL:Link[5] Title: Nuclear magnetic resonance free ligand conformations and atomic resolution dynamics - PMC. Source: nih.gov. URL:Link[6] Title: Conformational Isomers vs Rotational Isomers: Application Suitability - Patsnap Eureka. Source: patsnap.com. URL:Link[4] Title: Introduction to pure shift NMR. Source: ox.ac.uk. URL:Link[2] Title: Review – Pure shift NMR experiments: recent developments, methods and applications. Source: uab.cat. URL:Link[7] Title: Designing Macrocycles to Adopt Persistent, Isoenergetic Conformations - ACS Publications. Source: acs.org. URL:Link[10] Title: 2D NMR : r/chemhelp - Reddit. Source: reddit.com. URL:Link[9] Title: 2D NMR Problem Solving - Eugene E. Kwan. Source: github.io. URL:Link[12] Title: 2D NMR: HMBC & Assignments in MNova. Source: wisc.edu. URL:Link[11] Title: A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. Source: emerypharma.com. URL:Link

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Validation & Comparative

The Nitro Group's Influence: A Comparative Analysis of 3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-en-1-one and its Non-Nitrated Analog

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the deliberate modification of a lead compound to enhance its therapeutic properties is a cornerstone of drug development. The introduction of a nitro group is a classic, albeit debated, strategy. While lauded for its ability to modulate electronic properties and biological activity, it is also frequently flagged as a potential toxicophore.[1][2] This guide provides a comprehensive comparative analysis of 3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-en-1-one and its non-nitrated counterpart, 3-((2-methoxyphenyl)amino)cyclohex-2-en-1-one. We will delve into their chemical characteristics, hypothesize their divergent biological activities based on established principles, and provide detailed experimental protocols for their synthesis and evaluation.

The Decisive Role of the Nitro Group: A Physicochemical Perspective

The primary distinction between our two compounds of interest is the presence of a nitro group at the 4-position of the aniline ring. This single functional group dramatically alters the electronic and, consequently, the physicochemical properties of the molecule.

The nitro group is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects.[1][3][4] This electronic pull significantly reduces the electron density on the aniline nitrogen. As a result, 3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-en-1-one is predicted to be substantially less basic than its non-nitrated analog.[5][6] This difference in basicity can have profound implications for the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME), as well as its ability to interact with biological targets.

Property3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-en-1-one3-((2-methoxyphenyl)amino)cyclohex-2-en-1-oneRationale for Difference
Predicted Basicity (pKa of conjugate acid) LowerHigherThe electron-withdrawing nitro group decreases the electron density on the amino nitrogen, making it a weaker base.[1][4][5]
Predicted Polarity HigherLowerThe nitro group is a polar functional group, increasing the overall polarity of the molecule.
Predicted Solubility in Polar Solvents HigherLowerIncreased polarity generally leads to increased solubility in polar solvents like water and ethanol.
Predicted Hydrogen Bonding Additional H-bond acceptorFewer H-bond acceptorsThe oxygen atoms of the nitro group can act as hydrogen bond acceptors.

Table 1. Predicted Physicochemical Differences.

Hypothesized Biological Ramifications: From Kinase Inhibition to Cytotoxicity

The cyclohex-2-en-1-one scaffold is a common feature in molecules with diverse biological activities, including as kinase inhibitors.[7] The altered electronics and sterics imparted by the nitro group could lead to significant differences in the biological profiles of our two compounds.

Potential for Differential Kinase Inhibition

The enaminone moiety of the cyclohex-2-en-1-one core can form crucial hydrogen bonds with the hinge region of many protein kinases. The decreased basicity of the aniline nitrogen in the nitrated compound could weaken this interaction, potentially reducing its inhibitory potency. Conversely, the nitro group itself could form favorable interactions with other residues in the ATP-binding pocket, or its electron-withdrawing nature might enhance other binding interactions.

G cluster_0 Hypothesized Kinase Binding cluster_1 Influence of Nitro Group Compound Inhibitor Hinge Hinge Region Compound->Hinge H-Bonding ATP_Pocket ATP Binding Pocket Compound->ATP_Pocket Other Interactions Kinase Kinase Active Site Nitro_Group Nitro Group (-NO2) Nitro_Group->Compound Alters electronics & sterics Nitro_Group->Hinge Potentially weaker H-bond Nitro_Group->ATP_Pocket Potential for new interactions Non_Nitro No Nitro Group Non_Nitro->Compound Non_Nitro->Hinge Potentially stronger H-bond

Figure 1. Hypothesized differential interactions of nitrated vs. non-nitrated analogs with a kinase active site.

The Double-Edged Sword: Bioreduction and Cytotoxicity

Aromatic nitro compounds are known to undergo enzymatic reduction in hypoxic environments, such as those found in solid tumors.[8] This bioreduction can lead to the formation of highly reactive nitroso and hydroxylamine intermediates, which can be cytotoxic.[8] Therefore, 3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-en-1-one may exhibit selective cytotoxicity towards cancer cells in hypoxic conditions, a property that would be absent in its non-nitrated analog. However, this same metabolic activation can also be a source of general toxicity.[2]

G Nitro_Compound 3-((2-Methoxy-4-nitrophenyl)amino) cyclohex-2-en-1-one Nitroreductase Nitroreductase (Hypoxic Cells) Nitro_Compound->Nitroreductase Reactive_Intermediates Nitroso & Hydroxylamine Intermediates Nitroreductase->Reactive_Intermediates Cytotoxicity Cell Death Reactive_Intermediates->Cytotoxicity Non_Nitro_Compound 3-((2-methoxyphenyl)amino) cyclohex-2-en-1-one No_Bioreduction No Bioreduction Non_Nitro_Compound->No_Bioreduction

Figure 2. Bioreductive activation pathway of the nitrated compound.

Experimental Protocols

To empirically validate the hypothesized differences, the following experimental protocols are provided.

Synthesis of 3-((Aryl)amino)cyclohex-2-en-1-ones

This general procedure can be adapted for the synthesis of both the nitrated and non-nitrated compounds.

Materials:

  • Cyclohexane-1,3-dione

  • 2-Methoxy-4-nitroaniline (for the nitrated compound)

  • 2-Methoxyaniline (for the non-nitrated compound)

  • Toluene

  • p-Toluenesulfonic acid (catalyst)

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add cyclohexane-1,3-dione (1.0 eq), the corresponding aniline (1.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.

  • Reflux the mixture until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired enaminone.

In Vitro Kinase Inhibition Assay

A luminescence-based assay measuring ATP consumption is a common method for evaluating kinase inhibition.[8][9][10]

Materials:

  • Kinase of interest (e.g., a relevant receptor tyrosine kinase)

  • Substrate peptide

  • ATP

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)[10]

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer.

  • In a 384-well plate, add the test compound dilutions, the kinase, and the substrate peptide.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time.

  • Stop the reaction and measure the remaining ATP by adding the luminescent detection reagent according to the kit manufacturer's instructions.[9]

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12]

Materials:

  • Human cancer cell line (e.g., a line known to be sensitive to kinase inhibitors)

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percent cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

The addition of a nitro group to the 3-((2-methoxyphenyl)amino)cyclohex-2-en-1-one scaffold is predicted to significantly alter its physicochemical and biological properties. The resulting compound, 3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-en-1-one, is expected to be less basic and more polar. These changes may lead to a different kinase inhibition profile and could introduce hypoxia-selective cytotoxicity through bioreductive activation. The provided experimental protocols offer a framework for the synthesis and comparative evaluation of these two molecules, enabling researchers to empirically determine the impact of this common, yet powerful, chemical modification.

References

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Available from: [Link]

  • Comparative the β-Enamination of Dimedone with Aniline using LiHSO 4... ResearchGate. Available from: [Link]

  • Synthesis, Structure-Activity Relationship Studies, and ADMET Properties of 3-Aminocyclohex-2-en-1-ones as Chemokine Receptor 2 (CXCR2) Antagonists. PubMed. Available from: [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available from: [Link]

  • What is the difference between aniline and nitroaniline? Quora. Available from: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]

  • Comparative the reaction between aniline and dimedone using SSA in... ResearchGate. Available from: [Link]

  • Nitro compound - Wikipedia. Wikipedia. Available from: [Link]

  • Kinase assays. BMG LABTECH. Available from: [Link]

  • p-Nitroaniline is less basic than aniline - Justify with appropriate drawings. Homework.Study.com. Available from: [Link]

  • Chemoselective cyclization of 3-arylamino-2-hydroxy-tetrahydroindol-4-one in water at room temperature. PMC. Available from: [Link]

  • Show why p-nitroaniline is a much weaker base (3 pK b units weaker) than aniline. Clutch. Available from: [Link]

  • Synthesis of α-enaminones from cyclic ketones and anilines using oxoammonium salt as an oxygen transfer reagent. Green Chemistry (RSC Publishing). Available from: [Link]

  • Cyclocondensation of Aniline, Dimedone, and Ninhydrin Using Zirconium-Schiff Base Anchored to Silica-Coated with Copper Ferrite as a Novel Nanocatalyst Under Benign Condition. ACS Omega. Available from: [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. Available from: [Link]

  • Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants. PMC. Available from: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]

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  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]

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A Guide to Evaluating Novel Topoisomerase Inhibitors: A Comparative Analysis Based on the Scaffold of 3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of Topoisomerase Inhibition in Oncology

DNA topoisomerases are fundamental enzymes that resolve the topological challenges of DNA during critical cellular processes such as replication, transcription, and chromosome segregation. By introducing transient single- or double-strand breaks, they manage DNA supercoiling and entanglement, ensuring genomic stability. Cancer cells, characterized by their rapid proliferation, are particularly dependent on topoisomerase activity to sustain their division. This dependency makes topoisomerases a prime target for anticancer therapeutics.

Topoisomerase inhibitors are broadly categorized into two classes: Topoisomerase I and Topoisomerase II inhibitors.[1] These can be further classified as "poisons," which stabilize the transient enzyme-DNA cleavage complex, leading to DNA damage and apoptosis, or "catalytic inhibitors," which prevent the enzyme from functioning without trapping it on the DNA.[1][2]

This guide provides a comparative framework for evaluating the potential efficacy of novel topoisomerase inhibitors, using the chemical structure of 3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-en-1-one as a conceptual scaffold. While direct experimental data for this specific molecule is not publicly available, an analysis of its structural motifs, in comparison to well-established inhibitors, offers valuable insights into its potential mechanism and efficacy. We will compare this structural framework against three pillars of topoisomerase inhibition: Camptothecin , a Topoisomerase I poison; Etoposide , a Topoisomerase II poison; and Doxorubicin , a Topoisomerase II poison with additional mechanisms of action.

Structural Analysis of 3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-en-1-one: A Hypothetical Efficacy Profile

The structure of 3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-en-1-one presents several moieties of interest in the context of topoisomerase inhibition:

  • Methoxyphenyl Group: The presence of a methoxyphenyl group has been explored in various topoisomerase inhibitor scaffolds. For instance, studies on substituted 2-(4-methoxyphenyl)-1H-benzimidazoles have shown that this group, in combination with others, can contribute to Topoisomerase I inhibition.[3] The methoxy group can influence the electronic properties and planarity of the molecule, which can be critical for DNA intercalation or interaction with the enzyme-DNA complex.

  • Nitrophenyl Group: Nitro groups, being strong electron-withdrawing groups, are also features in some topoisomerase inhibitors. In a series of 2-(4-methoxyphenyl)-1H-benzimidazoles, a 5-nitro group was found to correlate with significant Topoisomerase I inhibitory activity.[3] This suggests that the nitro moiety could play a role in forming hydrogen bonds or other interactions within the active site.

  • Cyclohexenone Core: The cyclohexenone core provides a rigid scaffold that can be functionalized to present the other pharmacophores in a specific spatial orientation. While less common than other heterocyclic cores in established topoisomerase inhibitors, its potential should not be dismissed.

Based on these features, it is plausible that 3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-en-1-one could exhibit activity as a topoisomerase inhibitor, potentially through a mechanism involving the stabilization of the cleavage complex, similar to other compounds bearing methoxy- and nitro-phenyl groups. However, without experimental validation, this remains a hypothesis.

Comparative Analysis with Known Topoisomerase Inhibitors

To understand the potential efficacy of a novel compound, it is essential to compare it against well-characterized inhibitors.

Inhibitor Target Mechanism of Action Key Structural Features Clinical Applications
Camptothecin Topoisomerase IA "poison" that stabilizes the Topoisomerase I-DNA cleavage complex by preventing the re-ligation of the single-strand break.[4][] This leads to lethal double-strand breaks when the replication fork collides with the complex.[6]Planar pentacyclic ring system with a lactone E-ring, which is crucial for its activity.[6]Derivatives like irinotecan and topotecan are used for colorectal, ovarian, and small-cell lung cancers.[]
Etoposide Topoisomerase IIA "poison" that forms a ternary complex with DNA and Topoisomerase II, preventing the re-ligation of the double-strand break.[7][8] This leads to an accumulation of DNA breaks and induces apoptosis.[9]A semi-synthetic derivative of podophyllotoxin.[10]Used in the treatment of testicular cancer, lung cancer, lymphoma, and leukemia.[7][10]
Doxorubicin Topoisomerase IIA "poison" that intercalates into DNA and inhibits the progression of Topoisomerase II, stabilizing the cleavage complex.[11] It also generates reactive oxygen species, contributing to its cytotoxicity.[12]An anthracycline antibiotic with a planar quinone-hydroquinone chromophore.[]Broad-spectrum activity against breast cancer, bladder cancer, sarcomas, and lymphomas.[11][]

Experimental Protocols for Efficacy Determination

The following protocols are fundamental for characterizing the efficacy of a novel topoisomerase inhibitor.

Topoisomerase I DNA Relaxation Assay

This assay is a primary in vitro method to determine if a compound inhibits the catalytic activity of Topoisomerase I.

Principle: Supercoiled plasmid DNA (Form I) has a compact structure and migrates faster in an agarose gel than its relaxed counterpart (Form II).[14] Topoisomerase I relaxes supercoiled DNA. An inhibitor will prevent this relaxation, resulting in the persistence of the supercoiled form.[14]

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. A typical 20 µL reaction includes:

    • 10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1.5 M NaCl, 10 mM EDTA, 1% BSA, 1 mM Spermidine, 50% glycerol) - 2 µL

    • Supercoiled Plasmid DNA (e.g., pBR322, 0.25 µg/µL) - 1 µL

    • Test Compound (dissolved in a suitable solvent like DMSO, various concentrations) or vehicle control - 1 µL

    • Nuclease-free water - to a volume of 18 µL

  • Enzyme Addition: Add 2 µL of human Topoisomerase I enzyme to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 4 µL of 5x Stop Buffer/Gel Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).

  • Agarose Gel Electrophoresis: Load the entire reaction mixture onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide). Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.

  • Visualization and Analysis: Visualize the DNA bands under UV light. The presence of supercoiled DNA in the lanes with the test compound, compared to the relaxed DNA in the enzyme-only control, indicates inhibition.

Causality Behind Experimental Choices:

  • The use of supercoiled plasmid DNA provides a clear and visually distinguishable substrate for the enzyme's activity.

  • The 37°C incubation temperature is optimal for the activity of human Topoisomerase I.

  • The stop buffer contains a detergent (Sarkosyl) to denature the enzyme and a dye for gel loading.

Diagram of Topoisomerase Inhibition Mechanism

Topoisomerase_Inhibition cluster_normal Normal Topoisomerase Action cluster_inhibition Inhibition by a 'Poison' DNA_supercoiled Supercoiled DNA Topo_binds Topoisomerase Binds DNA DNA_supercoiled->Topo_binds Cleavage_complex Transient Cleavage Complex (Single or Double Strand Break) Topo_binds->Cleavage_complex Religation Re-ligation of DNA Cleavage_complex->Religation Stabilized_complex Stabilized Cleavage Complex Cleavage_complex->Stabilized_complex Inhibitor prevents re-ligation DNA_relaxed Relaxed DNA Religation->DNA_relaxed Inhibitor Topoisomerase Inhibitor ('Poison') Inhibitor->Stabilized_complex Replication_collision Collision with Replication/Transcription Machinery Stabilized_complex->Replication_collision DNA_damage Permanent DNA Breaks Replication_collision->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis

Caption: General mechanism of a topoisomerase "poison".

Cellular Cytotoxicity (MTT) Assay

This assay assesses the effect of a compound on cell viability and proliferation, providing a measure of its cytotoxic potential.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT into purple formazan crystals.[15][16] The amount of formazan produced is directly proportional to the number of viable cells.[15]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Causality Behind Experimental Choices:

  • The 24-hour pre-incubation ensures that cells are adhered and in a logarithmic growth phase before treatment.

  • Using a range of concentrations is crucial for determining the dose-dependent effect of the compound and calculating the IC50.

  • The 4-hour incubation with MTT allows for sufficient formazan production in viable cells.

Diagram of MTT Assay Workflow

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h (Cell attachment) seed_cells->incubate_24h add_compound Add test compound (serial dilutions) incubate_24h->add_compound incubate_48_72h Incubate for 48-72h (Treatment) add_compound->incubate_48_72h add_mtt Add MTT reagent incubate_48_72h->add_mtt incubate_4h Incubate for 4h (Formazan formation) add_mtt->incubate_4h solubilize Solubilize formazan (e.g., with DMSO) incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data (Calculate IC50) read_absorbance->analyze end End analyze->end

Sources

Cross-Reactivity and Selectivity Profiling Against a Panel of Kinases: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in targeted therapeutics, I frequently encounter a critical bottleneck in oncology and immunology drug discovery: achieving the delicate balance between kinase inhibitor potency and kinome-wide selectivity. The human kinome consists of 518 protein kinases that share a highly conserved ATP-binding pocket[1]. Consequently, designing a small molecule that inhibits a single disease-driving kinase without triggering off-target toxicity is a formidable challenge.

This guide provides an objective, data-driven comparison of the two leading methodologies used to profile kinase cross-reactivity: High-Throughput Competitive Binding Assays (e.g., KINOMEscan) and Orthogonal Functional Radiometric Assays . By understanding the causality behind inhibitor binding modes and the mechanics of these self-validating assay systems, drug development professionals can build robust, artifact-free selectivity profiles.

The Causality of Kinase Cross-Reactivity

Before selecting a profiling assay, one must understand why cross-reactivity occurs. The selectivity profile of a kinase inhibitor is fundamentally dictated by its binding mode:

  • Type I Inhibitors (e.g., Dasatinib, Bosutinib): These molecules bind to the active "DFG-in" conformation of the kinase[1]. Because the geometry of the active ATP-binding site is highly conserved across the kinome to accommodate ATP, Type I inhibitors typically exhibit broad cross-reactivity and lower selectivity[2].

  • Type II Inhibitors (e.g., Imatinib, Ponatinib): These bind to the inactive "DFG-out" conformation, exploiting an adjacent allosteric hydrophobic pocket[1]. Because the inactive state is less structurally conserved across different kinase families, Type II inhibitors generally yield a much narrower, highly selective cross-reactivity profile[2][3].

To accurately capture these nuances, researchers must employ a two-tiered profiling workflow: broad binding screens followed by precise functional validation.

G A Compound Library B High-Throughput Binding Assay (e.g., KINOMEscan) A->B Screen >400 kinases C Selectivity Score (S-score) Calculation B->C Determine Kd D Broad Cross-Reactivity (Type I Inhibitor) C->D High S-score E Narrow Selectivity (Type II/Allosteric) C->E Low S-score F Orthogonal Functional Validation (Radiometric Assay at ATP Km) D->F Off-target profiling E->F On-target confirmation G Lead Candidate Selection F->G Functional IC50

Strategic workflow for kinase inhibitor selectivity profiling combining binding and functional assays.

Core Methodologies: Binding vs. Functional Assays

To build a self-validating data package, it is standard practice to utilize a high-throughput binding assay for broad kinome screening, followed by a functional activity assay to confirm true catalytic inhibition.

Methodology A: KINOMEscan (Competitive Binding Assay)

The KINOMEscan platform is an active site-directed competition binding assay that does not require ATP. It measures the physical interaction between a test compound and over 400 recombinant kinases[3][4].

Self-Validating Protocol:

  • Preparation of Solid Support: Biotinylated capture ligands (broad-spectrum kinase inhibitors) are immobilized onto streptavidin-coated magnetic beads[3].

  • Equilibration: Combine the immobilized ligands, DNA-tagged recombinant kinases, and the test inhibitor in a well plate. Control Step: Include a DMSO-only well (0% inhibition/100% binding control) and a Staurosporine well (100% inhibition/0% binding control) to define the assay window.

  • Competition: Incubate for 1 hour at room temperature. If the test compound has a high affinity for the kinase, it will outcompete the immobilized ligand, preventing the DNA-tagged kinase from binding to the bead[3].

  • Wash & Elution: Wash the beads extensively to remove unbound proteins. Elute the remaining bead-bound kinases.

  • Quantification: Use quantitative real-time PCR (qPCR) to measure the DNA tags. The amount of DNA is inversely proportional to the affinity of the test compound. Calculate the dissociation constant ( Kd​ ) using an 11-point dose-response curve[4].

Methodology B: Radiometric Kinase Assay (Functional Activity)

While binding assays indicate affinity, they do not prove that a compound inhibits enzymatic activity. The radiometric assay (e.g., HotSpot) is universally recognized as the "gold standard" because it directly measures the catalytic transfer of a phosphate group to a substrate[3][5][6].

Self-Validating Protocol:

  • Buffer Preparation: Prepare a reaction buffer containing the target kinase, a specific peptide substrate, and the test inhibitor.

  • ATP Km​ Standardization (Critical Step): Because ATP-competitive inhibitors must compete with endogenous ATP, their apparent potency ( IC50​ ) shifts depending on ATP concentration. To ensure data is comparable across different kinases, the assay must be run at the specific apparent ATP Km​ for each individual kinase[6][7].

  • Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ−32P] ATP. Incubate at 30°C for 30–60 minutes.

  • Capture: Spot the reaction mixture onto P81 phosphocellulose filter paper. The basic peptide substrate binds tightly to the negatively charged paper[5].

  • Wash: Wash the P81 paper extensively with 0.75% phosphoric acid. This removes all unreacted [γ−32P] ATP, ensuring that any remaining radioactivity is strictly covalently bound to the substrate.

  • Detection: Quantify the incorporated 32P using a phosphorimager or scintillation counter to generate a functional IC50​ [5].

Assays cluster_0 KINOMEscan (Binding) cluster_1 Radiometric (Functional) K1 DNA-Tagged Kinase L1 Immobilized Ligand K1->L1 Binds in absence of inhibitor R1 qPCR Readout (Kd) K1->R1 Elution & Quantification C1 Test Inhibitor C1->K1 Competes for active site K2 Active Kinase A2 [γ-32P] ATP K2->A2 Catalytic transfer S2 Peptide Substrate A2->S2 32P incorporation R2 Phosphorimager (IC50) S2->R2 Scintillation counting C2 Test Inhibitor C2->K2 Inhibits catalysis

Mechanistic comparison between competitive binding (KINOMEscan) and functional radiometric kinase assays.

Objective Data Comparison

Table 1: Profiling Platform Comparison

When deciding how to profile a novel compound, consider the distinct advantages and limitations of each platform.

FeatureKINOMEscan (Binding)Radiometric Assay (Functional)
Primary Output Dissociation Constant ( Kd​ )[4]Half-Maximal Inhibitory Concentration ( IC50​ )[7]
Throughput Ultra-High (>400 kinases simultaneously)Medium-High (Requires specific substrates per kinase)
ATP Dependence Independent (No ATP in assay)Highly Dependent (Run at ATP Km​ or physiological 1mM)[6][7]
Detection Method qPCR of DNA tags[3]Scintillation / Phosphorimaging of 32P [5]
Strengths Identifies allosteric binders; massive kinome coverage.True measure of biological catalytic inhibition; Gold Standard[3][6].
Limitations Cannot distinguish between inhibitors and activators; false positives if binding doesn't halt catalysis[5].Requires radioactive material handling; substrate optimization required[8].
Table 2: Selectivity Profiles of Clinical BCR-ABL Inhibitors

To illustrate how binding modes dictate cross-reactivity, we can look at historical profiling data for three generations of BCR-ABL inhibitors used in Chronic Myeloid Leukemia (CML). Note how the Type I inhibitor (Dasatinib) hits significantly more off-target kinases compared to the Type II inhibitor (Imatinib)[2].

InhibitorBinding ModePrimary TargetsNotable Off-Target Cross-ReactivitySelectivity Profile
Imatinib Type II (DFG-out)ABL1, c-KIT, PDGFRDDR1, NQO2[9]Narrow - Highly selective due to inactive state binding[2][3].
Dasatinib Type I (DFG-in)ABL1, SRC familyEphA2, BTK, TEC, CSKBroad - Hits multiple active-state conformations across families[2].
Ponatinib Type II (DFG-out)Pan-ABL (incl. T315I)FGFR, VEGFR, FLT3, RETModerate - Designed to overcome mutations, leading to multi-kinase activity.

Conclusion for Drug Developers

Relying on a single assay format for kinase selectivity profiling introduces significant risk into the drug development pipeline. A compound may bind tightly to a kinase in a KINOMEscan panel without functionally inhibiting its phosphorylation cascade in a cellular environment[5]. Conversely, a compound might show poor potency in a radiometric assay if the ATP concentration is not properly calibrated to the kinase's Km​ [7].

The most rigorous, E-E-A-T compliant approach is to utilize high-throughput binding assays to calculate a broad Selectivity Score (S-score), followed immediately by orthogonal validation of all identified off-targets using a functional radiometric assay at physiological or Km​ ATP concentrations.

References
  • Reaction Biology. Protein Kinase Inhibitors - Selectivity or Toxicity? Available at: [Link]

  • PMC / NIH. The Active Kinome: The Modern View of How Active Protein Kinase Networks Fit in Biological Research. Available at: [Link]

  • IntechOpen. Protein Kinase Inhibitors - Selectivity or Toxicity? Available at: [Link]

  • PMC / NIH. An overview of kinase downregulators and recent advances in discovery approaches. Available at: [Link]

  • PMC / NIH. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. Available at:[Link]

  • PMC / NIH. A high-throughput radiometric kinase assay. Available at: [Link]

  • BellBrook Labs. What Is the Best Kinase Assay? Available at: [Link]

  • Reaction Biology. Spotlight: Activity-Based Kinase Assay Formats. Available at: [Link]

  • ACS Publications. Small Molecule Discoidin Domain Receptor Kinase Inhibitors and Potential Medical Applications. Available at: [Link]

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Validating the inhibitory effect on tubulin polymerization compared to paclitaxel

Author: BenchChem Technical Support Team. Date: March 2026

Validating Novel Tubulin Polymerization Inhibitors: A Comparative Technical Guide Against Paclitaxel

As the landscape of oncology therapeutics evolves, microtubule-targeting agents (MTAs) remain a highly validated cornerstone of cancer treatment. However, the clinical utility of classic taxanes like paclitaxel is frequently hindered by dose-limiting neurotoxicity and the emergence of multidrug resistance (e.g., P-glycoprotein efflux pumps). This has catalyzed the development of novel tubulin polymerization inhibitors.

As a Senior Application Scientist, evaluating a novel MTA requires moving beyond basic viability screens. You must construct a self-validating experimental framework that definitively proves direct target engagement. This guide outlines the mechanistic rationale and step-by-step methodologies required to objectively validate a novel microtubule destabilizing agent (MDA) by contrasting its effects against the ultimate microtubule stabilizing agent (MSA): paclitaxel.

Mechanistic Divergence: Stabilization vs. Destabilization

To design an effective validation assay, we must first understand the causality behind microtubule dynamics. Microtubules are not static structures; they exist in a state of "dynamic instability," constantly polymerizing and depolymerizing to facilitate intracellular transport and mitotic spindle formation.

  • Paclitaxel (The Stabilizer): Paclitaxel binds directly to the β -tubulin subunit on the inner surface of the microtubule lumen. This binding lowers the critical concentration of tubulin required for assembly, effectively locking the microtubule in a polymerized state. The resulting hyper-stabilized, rigid network cannot undergo the dynamic disassembly required during mitosis 1[1].

  • Novel Inhibitors (The Destabilizers): In contrast, novel inhibitors typically bind to soluble tubulin heterodimers (often at the colchicine or vinca domains). This binding induces a conformational change that sterically hinders the addition of new dimers to the growing plus-end of the microtubule, shifting the thermodynamic equilibrium entirely toward depolymerization 2[2].

Despite their opposing physical effects on polymer mass, both mechanisms converge on the same terminal biological outcome: prolonged mitotic arrest at the G2/M phase transition, which triggers caspase-dependent apoptosis.

Mechanism Tubulin Soluble Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization (37°C) Arrest G2/M Mitotic Arrest Tubulin->Arrest Depleted Polymer Mass Microtubule->Tubulin Depolymerization (4°C) Microtubule->Arrest Hyper-stabilized Network Paclitaxel Paclitaxel (MSA) Paclitaxel->Microtubule Binds & Stabilizes Inhibitor Novel Inhibitor (MDA) Inhibitor->Tubulin Binds & Prevents Assembly Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Caspase Activation

Mechanistic divergence of microtubule stabilizers vs. destabilizers leading to apoptosis.

Experimental Design: The Self-Validating In Vitro Assay

To objectively validate a novel inhibitor and eliminate confounding cellular variables (like metabolic degradation or poor membrane permeability), we utilize a cell-free In Vitro Tubulin Polymerization Assay.

The Causality of the Assay Mechanics:

  • Why measure absorbance at 340 nm? Microtubules scatter light proportionally to their polymer mass. As soluble tubulin dimers assemble into large polymers, the turbidity of the solution increases. This physical phenomenon is accurately quantified as an increase in optical density (OD) at 340 nm3[3].

  • Why the strict temperature shift? Tubulin polymerization is an endothermic, thermodynamically driven process. At 4°C, tubulin remains strictly as soluble dimers. Rapidly shifting the environment to 37°C provides the necessary thermodynamic energy to initiate nucleation and elongation4[4].

Building a Self-Validating System: A robust protocol must include internal controls that prove the assay is functioning correctly across the entire spectrum of microtubule dynamics:

  • Vehicle Control (1% DMSO): Establishes the baseline tri-phasic polymerization curve (Nucleation lag Exponential growth Steady-state equilibrium).

  • Positive Control for Stabilization (Paclitaxel 10 µM): Proves the assay's sensitivity to enhanced polymerization. Paclitaxel will eliminate the nucleation lag phase and drastically increase the maximum OD340[4].

  • Positive Control for Inhibition (Colchicine 10 µM): Proves the assay's sensitivity to depolymerization. It will suppress the OD340 curve, preventing it from rising above baseline.

Step-by-Step Methodology
  • Reagent Preparation: Reconstitute highly purified (>99%) porcine brain tubulin to a final concentration of 2-3 mg/mL in ice-cold G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP). Supplement with 10% glycerol to enhance baseline polymerization for better inhibitor detection[4]. Keep strictly on ice.

  • Compound Plating: Pre-warm a 96-well half-area plate to 37°C. Add your Novel Inhibitor (at varying concentrations: 1 µM, 5 µM, 10 µM), Paclitaxel (10 µM), Colchicine (10 µM), and DMSO to their designated wells.

  • Reaction Initiation: Using a multi-channel pipette, rapidly transfer the ice-cold tubulin mixture into the pre-warmed plate.

  • Kinetic Measurement: Immediately place the plate into a microplate spectrophotometer pre-heated to 37°C. Record the absorbance at 340 nm every 60 seconds for 60 minutes[3].

Workflow Prep 1. Reagent Prep (Tubulin at 4°C) Plate 2. Compound Plating (37°C Pre-warmed) Prep->Plate Shift 3. Temperature Shift (Initiates Assembly) Plate->Shift Read 4. Kinetic Reading (OD 340 nm for 60m) Shift->Read Analyze 5. Data Analysis (Vmax & Steady-State) Read->Analyze

Step-by-step workflow for the in vitro tubulin polymerization absorbance assay.

Quantitative Data Presentation & Comparative Analysis

Kinetic curves must be translated into actionable, comparative metrics. By analyzing the Vmax (maximum rate of polymerization during the growth phase) and the final Steady-State Polymer Mass (Max Δ OD340), we can definitively categorize the novel compound.

Treatment GroupConcentrationNucleation PhaseVmax ( Δ OD/min)Steady-State Polymer Mass (Max OD340)Mechanism Confirmed
Vehicle (DMSO) 1%Normal (Lag present)Baseline~0.25Baseline Dynamics
Paclitaxel (MSA) 10 µMEliminated (Immediate)> 3x Baseline~0.45Hyper-stabilization
Colchicine (MDA) 10 µMProlonged/Inhibited< 0.1x Baseline~0.05Depolymerization
Novel Inhibitor 10 µMProlonged/Inhibited< 0.1x Baseline~0.06Depolymerization

Note: If the novel inhibitor yields an OD340 profile matching colchicine, it is successfully validated as a direct tubulin polymerization inhibitor.

Secondary Validation: Orthogonal Cellular Confirmation

While the cell-free assay proves direct biochemical target engagement, a complete validation package requires orthogonal cellular assays to confirm physiological efficacy and membrane permeability.

  • Immunofluorescence Microscopy: Treat cancer cells (e.g., HeLa) with the compounds for 24 hours, fix, and stain for α -tubulin. Cells treated with paclitaxel will exhibit thick, dense, and bundled microtubule networks. Conversely, cells treated with the novel inhibitor will display a diffuse, fragmented fluorescent signal, visually confirming intracellular microtubule destruction[3].

  • Flow Cytometry (Cell Cycle Analysis): Stain treated cells with Propidium Iodide (PI). Because both hyper-stabilization (Paclitaxel) and depolymerization (Novel Inhibitor) disrupt the mitotic spindle, both treatments should yield a robust accumulation of cells with 4N DNA content, confirming a G2/M phase cell cycle arrest.

References

  • A Head-to-Head Showdown: Paclitaxel vs.
  • Stabilizing versus Destabilizing the Microtubules: A Double-Edge Sword for an Effective Cancer Treatment Option?
  • Viriditoxin Stabilizes Microtubule Polymers in SK-OV-3 Cells and Exhibits Antimitotic and Antimetastatic Potential Source: MDPI URL
  • Source: Cytoskeleton, Inc.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of 3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-en-1-one. The guidance herein is synthesized from established safety protocols for structurally similar compounds and general best practices in a laboratory setting.

The structural similarity of the target molecule to 2-methoxy-4-nitroaniline (MNA) warrants a cautious approach, as MNA has been shown to be genotoxic and may induce erythrocyte damage.[1][2] Furthermore, the presence of a nitroaromatic group suggests that general safety precautions for nitro compounds should be observed.[3][4]

Hazard Assessment and Triage

Given the absence of a specific Safety Data Sheet (SDS) for 3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-en-1-one, a risk assessment must be conducted based on its constituent chemical groups: a nitroaromatic amine and a cyclohexenone ring. The primary hazards are anticipated to be:

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[5][6] The 2-methoxy-4-nitroaniline moiety is a known toxicant.[1][2]

  • Skin and Eye Irritation: Expected to cause skin and eye irritation.[6][7]

  • Sensitization: Potential for allergic skin reactions.[1][8]

  • Flammability and Explosion: As with many nitro compounds, there is a potential for flammability and, under specific conditions (e.g., contamination), explosive instability.[3][4][9]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the identified risks. The following table outlines the minimum required PPE for handling 3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-en-1-one.

Body Part Required PPE Rationale
Eyes/Face Chemical safety goggles and a face shield.[4]Protects against splashes and airborne particles, preventing eye irritation and absorption.
Hands Chemical-resistant gloves (e.g., nitrile), with consideration for double-gloving.[4]Prevents skin contact and absorption. Double-gloving is recommended for extended handling.
Body A flame-retardant lab coat.[3][4]Protects against spills and potential fire hazards associated with nitro compounds.
Respiratory A dust mask (e.g., N95) when handling the solid compound.Minimizes inhalation of the powdered substance.

Operational Plan: From Benchtop to Disposal

A clear operational plan is crucial for safe and efficient handling.

Engineering Controls

All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][10] If there is a risk of explosion, a blast shield should be utilized in addition to the fume hood sash.[3]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the fume hood is operational and all necessary PPE is donned correctly. Have spill control materials readily available.

  • Weighing and Transfer:

    • Conduct all weighing and transfers of the solid compound within the fume hood.

    • Use non-sparking spatulas to avoid ignition sources.[4]

    • Handle the compound gently to avoid creating dust.

  • In Solution:

    • When preparing solutions, add the solid to the solvent slowly.

    • Keep the container closed as much as possible.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment with soap and water.[3]

    • Wash hands thoroughly after handling, even if gloves were worn.[5]

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes and seek medical attention.[11]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[11][12]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[5]

  • Spill:

    • For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.

    • For larger spills, evacuate the area and contact your institution's environmental health and safety department.

    • Do not allow the spilled material to enter drains.[11]

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a critical final step in the safe handling of this compound.

  • Waste Collection: All waste containing 3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-en-1-one, including contaminated PPE and spill cleanup materials, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Disposal Method: Never dispose of this compound down the drain or in the regular trash.[3] All chemical waste must be disposed of through your institution's hazardous waste management program.[13][14]

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for ensuring safe handling of 3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-en-1-one.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Toxicity, Irritation, Flammability Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Weighing & Transfer Weighing & Transfer Prepare Work Area->Weighing & Transfer In Fume Hood In Solution In Solution Weighing & Transfer->In Solution Decontamination Decontamination In Solution->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal

Caption: A workflow for the safe handling of 3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-en-1-one.

References

  • Benchchem. (n.d.). Safe Handling and Storage of Nitro Compounds.
  • Benchchem. (n.d.). An In-Depth Technical Guide to the Safety and Handling of Deuterated Nitro Compounds.
  • Frawley, R. P., et al. (2020). Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies. Toxicology, 441, 152474.
  • Frawley, R. P., et al. (2020). Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies. PubMed.
  • Phoenix Pharmaceuticals, Inc. (2016). Material Safety Data Sheet.
  • ChemicalBook. (2021). What is 2-Methoxy-4-nitroaniline?
  • MilliporeSigma. (2025). SAFETY DATA SHEET.
  • BASF. (2025). Safety data sheet.
  • Sigma-Aldrich. (n.d.). 2-Methoxy-4-nitroaniline.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • (n.d.). safety in the laboratory.
  • BASF. (2026). Safety data sheet.
  • Case Western Reserve University. (2019). Policy on Laboratory use of Explosive and High Energy Materials.
  • (n.d.). for the SAFE USE of PHENOL.
  • Tokyo Chemical Industry. (2025). SAFETY DATA SHEET.
  • Avantor. (n.d.). Chemical Safety In The Laboratory.
  • Capot Chemical. (2009). Material Safety Data Sheet.
  • (2025). SECCIÓN 1. Identificación de la sustancia química peligrosa o mezcla y del proveedor o fabricante - HOJA DE DATOS DE SEGURIDAD.
  • Spectrum Chemical. (2023). Minoxidil, Powder, USP - Scientific Documentation.
  • NextSDS. (n.d.). 2-CHLORO-3-((4-METHOXYPHENYL)AMINO)CYCLOHEX-2-EN-1-ONE.
  • Sigma-Aldrich. (n.d.). (2E)-1-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one.
  • Florida Department of Environmental Protection. (2017). LIST OF PHARMACEUTICALS THAT ARE POTENTIALLY HAZARDOUS WASTES WHEN DISCARDED.
  • U.S. Environmental Protection Agency. (2025). 3-Methoxycyclohex-2-en-1-one - Toxics Release Inventory.

Sources

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